4-Biphenylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-phenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCHZLOJGKSWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075234 | |
| Record name | 4-Biphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3597-91-9 | |
| Record name | [1,1′-Biphenyl]-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3597-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Hydroxymethylbiphenyl | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-BIPHENYLMETHANOL | |
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| Record name | 4-BIPHENYLMETHANOL | |
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| Record name | 4-Biphenylmethanol | |
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| Record name | p-phenylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.678 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BIPHENYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN8BN8XCF5 | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Biphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-biphenylmethanol, a key intermediate in the development of pharmaceuticals and advanced materials. This document details multiple synthetic routes to this compound, including Grignard reactions and the reduction of corresponding carbonyl compounds. Furthermore, it outlines the analytical techniques used for its characterization, complete with spectral data interpretation. The guide is intended to serve as a practical resource, offering detailed experimental protocols and a summary of the key physical and spectral properties of this compound.
Introduction
This compound, also known as 4-(hydroxymethyl)biphenyl, is a biphenyl derivative with a primary alcohol functional group. Its structural motif is of significant interest in medicinal chemistry and materials science. It serves as a crucial building block for the synthesis of a variety of biologically active molecules and functional materials. A thorough understanding of its synthesis and characterization is therefore essential for researchers in these fields.
Synthesis of this compound
Several synthetic pathways can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most common and effective methods are detailed below.
Synthesis via Grignard Reaction
The Grignard reaction provides a robust method for the formation of a carbon-carbon bond, leading to the desired alcohol. This approach typically involves the reaction of a Grignard reagent derived from a 4-halobiphenyl with formaldehyde.
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to the flask. A solution of 4-bromobiphenyl (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared and a small portion is added to the magnesium turnings to initiate the reaction. Once the reaction begins, the remaining 4-bromobiphenyl solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Formaldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. Paraformaldehyde (1.5 equivalents), previously dried under vacuum, is added portion-wise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours or overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from an ethanol/water mixture to afford pure this compound.
Synthesis via Reduction of 4-Biphenylcarboxaldehyde
The reduction of 4-biphenylcarboxaldehyde to this compound is a straightforward and high-yielding method. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and ease of handling.[1][2]
Experimental Protocol:
-
Reaction Setup: To a solution of 4-biphenylcarboxaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask, sodium borohydride (1.2 equivalents) is added portion-wise at 0 °C with stirring.[1]
-
Reaction Progression: The reaction mixture is stirred at room temperature for a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of water or a dilute acid (e.g., 1N HCl) at 0°C.[1] The solvent is then removed under reduced pressure. The aqueous residue is extracted with ethyl acetate or dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.[1] Purification by recrystallization from an ethanol/water mixture provides pure this compound.[3]
Synthesis via Reduction of 4-Biphenylcarboxylic Acid Derivatives
Esters of 4-biphenylcarboxylic acid can be reduced to this compound using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[4]
Experimental Protocol:
-
Reaction Setup: A solution of methyl 4-biphenylcarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere.[5]
-
Reaction Progression: The reaction mixture is stirred at room temperature for several hours. TLC can be used to monitor the disappearance of the starting material.
-
Work-up and Purification: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining a low temperature.[1] The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to give the crude product. Recrystallization from a suitable solvent system, such as ethanol/water, yields pure this compound.[3]
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including determination of its physical properties and spectroscopic analysis.
Physical Properties
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₂O |
| Molecular Weight | 184.23 g/mol [6] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 99-101 °C |
| Boiling Point | 335.6 °C at 760 mmHg |
| Solubility | Soluble in methanol, ethanol, acetone, and THF; sparingly soluble in hot water. |
Spectroscopic Data
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the hydroxymethyl group. The chemical shifts (δ) are typically observed in the following regions:
-
δ 7.60-7.30 (m, 9H): A complex multiplet corresponding to the nine aromatic protons of the biphenyl system.
-
δ 4.75 (s, 2H): A singlet for the two methylene protons of the -CH₂OH group.
-
δ 1.65 (s, 1H): A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
-
-
¹³C NMR (75 MHz, CDCl₃): The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts are:
-
δ 141.0, 140.8, 139.9: Quaternary aromatic carbons.
-
δ 128.8, 127.5, 127.3, 127.1: Aromatic CH carbons.
-
δ 65.2: Methylene carbon of the -CH₂OH group.[7]
-
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[3][8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Broad, Strong | O-H stretching (hydroxyl group) |
| 3030-3060 | Medium | C-H stretching (aromatic) |
| 2850-2950 | Medium | C-H stretching (aliphatic -CH₂-) |
| 1600, 1485, 1450 | Medium to Strong | C=C stretching (aromatic rings) |
| 1010-1050 | Strong | C-O stretching (primary alcohol) |
| 840 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.[6]
-
Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 184, corresponding to the molecular weight of the compound.[6]
-
Key Fragmentation Peaks:
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
References
- 1. Workup [chem.rochester.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 6. (1,1'-Biphenyl)-4-methanol | C13H12O | CID 19186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. This compound(3597-91-9) IR Spectrum [m.chemicalbook.com]
4-biphenylmethanol CAS number and spectral data
An In-depth Technical Guide to 4-Biphenylmethanol: CAS Number, Spectral Data, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 3597-91-9), a biphenyl derivative with applications in chemical synthesis and pharmaceutical research.[1] This document details its chemical identity, physical properties, and provides an extensive compilation of its spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed experimental protocols for the synthesis and spectroscopic analysis of this compound, offering a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Chemical and Physical Properties
This compound, also known as 4-phenylbenzyl alcohol, is a white to off-white crystalline solid.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as acetone and ethanol.[1][2]
| Property | Value | Reference |
| CAS Number | 3597-91-9 | [1][3][4][5] |
| Molecular Formula | C₁₃H₁₂O | [1][3] |
| Molecular Weight | 184.23 g/mol | [3][6] |
| Melting Point | 96-100 °C | [2][4] |
| Boiling Point | 184 °C at 11 mmHg | [4] |
| Appearance | Beige crystalline powder | [1] |
| Solubility | Acetone: 25 mg/mL | [1][2] |
Spectral Data
The following tables summarize the key spectral data for this compound, providing a spectroscopic fingerprint for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent |
| 7.65-7.54 | m | 3H | Aromatic protons | CDCl₃ |
| 7.51-7.28 | m | 6H | Aromatic protons | CDCl₃ |
| 4.75 | d | 2H | -CH₂- | CDCl₃ |
| 1.69 | bs | 1H | -OH | CDCl₃ |
Reference: [7]
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Solvent |
| 140.6 | Aromatic C | CDCl₃ |
| 140.2 | Aromatic C | CDCl₃ |
| 139.8 | Aromatic C | CDCl₃ |
| 128.6 | Aromatic CH | CDCl₃ |
| 127.3 | Aromatic CH | CDCl₃ |
| 127.2 | Aromatic CH | CDCl₃ |
| 127.0 | Aromatic CH | CDCl₃ |
| 126.9 | Aromatic CH | CDCl₃ |
| 64.6 | -CH₂- | CDCl₃ |
Reference: [7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the vibrational modes of its hydroxyl group and the biphenyl framework.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300-3400 | O-H stretch | Alcohol |
| ~3000-3100 | C-H stretch | Aromatic |
| ~1600, ~1480, ~1450 | C=C stretch | Aromatic ring |
| ~1010-1050 | C-O stretch | Primary alcohol |
Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR).
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound.
| m/z | Relative Intensity (%) | Assignment |
| 184 | 100 | [M]⁺ (Molecular ion) |
| 155 | ~57 | [M-CHO]⁺ |
| 183 | ~21 | [M-H]⁺ |
| 152 | ~21 | [M-H₂O-H]⁺ |
| 77 | ~18 | [C₆H₅]⁺ |
Reference: [6]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectral analysis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of biphenyl with paraformaldehyde.
Materials:
-
Biphenyl
-
Paraformaldehyde
-
Phosphoric acid
-
Concentrated hydrochloric acid
-
Catalyst (as specified in the referenced patent)
-
Organic solvent for recrystallization (e.g., ethanol/water)
Procedure:
-
Combine biphenyl, paraformaldehyde, phosphoric acid, concentrated hydrochloric acid, and the catalyst in a reaction vessel.
-
Heat the mixture to 100-120 °C and allow it to react for 2-48 hours in a closed system.
-
After the reaction is complete, cool the mixture, which will separate into an aqueous and an organic layer.
-
Remove the aqueous layer. Add water to the organic layer and reflux for 8-48 hours.
-
Cool the mixture and filter to obtain the crude product.
-
Recrystallize the crude product from a suitable organic solvent to yield pure this compound.[1]
NMR Spectroscopy
¹H and ¹³C NMR Analysis
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of dry this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.
-
Transfer the solution into a standard 5 mm NMR tube.
Instrument Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Observe frequency: 400 MHz
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 45°
-
-
¹³C NMR:
-
Observe frequency: 100 MHz
-
Number of scans: 1024-4096 (or more for dilute samples)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.
FTIR Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Analysis
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
After data collection, clean the ATR crystal thoroughly.
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) Analysis
Sample Preparation:
-
Dissolve a small amount of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
If necessary, dilute the sample further to a final concentration of about 10 µg/mL.
Instrument Parameters (Typical for GC-MS with EI source):
-
Ionization mode: Electron Ionization (EI)
-
Electron energy: 70 eV
-
Mass range: m/z 50-500
-
GC Column: A non-polar column (e.g., DB-5ms) is suitable.
-
Temperature program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution.
Visualized Workflows
The following diagrams illustrate the experimental and analytical workflows for this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 4-Biphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-biphenylmethanol (CAS No. 3597-91-9). Due to the limited availability of extensive quantitative data in public literature, this document focuses on summarizing the existing information and presenting detailed experimental protocols for the determination of these critical physicochemical properties. The provided methodologies are based on established pharmaceutical industry standards and are intended to enable researchers to generate robust and reliable data for their specific applications.
Introduction
This compound, also known as 4-phenylbenzyl alcohol, is an aromatic alcohol that serves as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and liquid crystals.[1] Its biphenyl structure imparts a rigid and hydrophobic character, which significantly influences its solubility and stability. A thorough understanding of these properties is paramount for its effective use in chemical synthesis, formulation development, and for ensuring the quality and shelf-life of end-products.
This guide summarizes the available qualitative and quantitative solubility data for this compound in various solvents. It also discusses its general stability and outlines potential degradation pathways based on the chemistry of related benzyl alcohol derivatives. Crucially, this document provides detailed, adaptable experimental protocols for determining both the thermodynamic solubility and the stability of this compound under various stress conditions, in line with regulatory expectations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | (1,1'-Biphenyl)-4-methanol, 4-Phenylbenzyl alcohol, 4-(Hydroxymethyl)biphenyl | [3][4] |
| CAS Number | 3597-91-9 | [1][3] |
| Molecular Formula | C₁₃H₁₂O | [1][5] |
| Molecular Weight | 184.23 g/mol | [1][5] |
| Appearance | White to off-white or beige crystalline powder | [1][3] |
| Melting Point | 96-105 °C | [3] |
| LogP (Octanol/Water Partition Coefficient) | 3.4 (Predicted) | [2] |
Solubility of this compound
The solubility of an API is a critical factor that influences its bioavailability, formulation, and manufacturing processes. As a largely non-polar molecule, this compound exhibits poor solubility in aqueous media and higher solubility in organic solvents.
Quantitative Solubility Data
Quantitative solubility data for this compound is sparse in publicly available literature. The following table summarizes the known qualitative and quantitative solubility information.
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | Sparingly soluble / Insoluble | Not Specified | [1][3] |
| Acetone | 25 mg/mL | Not Specified | [1][6] |
| Ethanol | Soluble | Not Specified | [1][3] |
| Diethyl Ether | Soluble | Not Specified | [1] |
| Benzene | Soluble | Not Specified | [3] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7] This protocol is designed to be a reliable method for obtaining accurate solubility data for this compound in various solvents.
3.2.1. Materials and Equipment
-
This compound (solid, high purity)
-
Solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol, etc.)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
3.2.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 72 hours). It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to sediment.
-
Carefully withdraw a sample from the clear supernatant.
-
To remove any remaining undissolved microparticles, either centrifuge the sample at a high speed or filter it through a syringe filter. Adsorption of the compound to the filter should be evaluated.
-
-
Quantification:
-
Accurately dilute the clarified filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
3.2.3. Visualization of the Experimental Workflow
Stability of this compound
Potential Degradation Pathways
Based on the chemical structure of this compound, which contains a primary alcohol functional group on a biphenyl scaffold, the following degradation pathways can be anticipated under stress conditions:
-
Oxidation: The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde (4-biphenylcarboxaldehyde) and further to the carboxylic acid (4-biphenylcarboxylic acid). This can be initiated by atmospheric oxygen, oxidizing agents, or light.
-
Photodegradation: Aromatic alcohols can undergo photodegradation upon exposure to UV light.[8][9] This can lead to the formation of radicals and subsequent degradation products.
-
Thermal Degradation: At elevated temperatures, decomposition may occur.[1] Thermogravimetric analysis (TGA) can be used to determine the thermal stability and decomposition profile.[10][11]
Experimental Protocol for Stability Testing (Forced Degradation)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.
4.2.1. Materials and Equipment
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Organic solvents for sample preparation
-
pH meter
-
Temperature-controlled ovens
-
Photostability chamber with controlled light/UV exposure
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
4.2.2. Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80 °C). Also, heat a solution of the compound.
-
Photostability: Expose a solution and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A PDA detector is useful for assessing peak purity, while an MS detector can help in the identification of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound in each condition.
-
Identify and quantify the major degradation products.
-
Determine the degradation pathway based on the identified products.
-
4.2.3. Visualization of the Stability Testing Workflow
Conclusion
This technical guide has consolidated the available information on the solubility and stability of this compound. While there is a notable lack of comprehensive quantitative data in the public domain, the provided qualitative information and established physicochemical properties offer a foundational understanding. The detailed experimental protocols for solubility determination using the shake-flask method and for stability assessment through forced degradation studies provide a robust framework for researchers to generate the necessary data for their specific needs. Adherence to these standardized methods will ensure the generation of high-quality, reliable data essential for informed decision-making in research, development, and formulation activities involving this compound.
References
- 1. Page loading... [guidechem.com]
- 2. (1,1'-Biphenyl)-4-methanol | C13H12O | CID 19186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gneebio.com [gneebio.com]
- 4. scbt.com [scbt.com]
- 5. CAS 3597-91-9 | this compound - Synblock [synblock.com]
- 6. This compound | 3597-91-9 [chemicalbook.com]
- 7. [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. assets.w3.tue.nl [assets.w3.tue.nl]
- 11. en.wikipedia.org [en.wikipedia.org]
An In-depth Technical Guide to 4-Biphenylmethanol Derivatives and Analogs for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a diverse range of biologically active compounds. 4-Biphenylmethanol, a simple biphenyl derivative, serves as a crucial synthetic intermediate for a variety of therapeutic agents. This technical guide provides a comprehensive overview of this compound derivatives and analogs, focusing on their synthesis, mechanisms of action, and quantitative biological data. Detailed experimental protocols for key synthetic and biological assays are provided to facilitate further research and development in this promising area of medicinal chemistry.
Introduction to this compound and its Derivatives
This compound (CAS: 3597-91-9) is an aromatic alcohol characterized by a biphenyl backbone with a hydroxymethyl group.[1][2][3][4] While this compound itself has limited direct therapeutic applications, it is a key building block in the synthesis of a wide array of pharmacologically active molecules.[1][5] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antihypertensive, and anti-inflammatory effects, by targeting various enzymes and receptors.[6][7]
This guide will explore several classes of this compound derivatives and analogs, including:
-
Anticancer Agents: Hydroxylated biphenyl compounds that induce apoptosis and cell cycle arrest.
-
Histone Deacetylase (HDAC) Inhibitors: Biphenyl-containing hydroxamic acid derivatives with antiproliferative activity.
-
Angiotensin II Receptor Antagonists: Biphenyl-tetrazole derivatives that block the renin-angiotensin system.
-
Topoisomerase II Poisons: Biphenyl-scaffold containing molecules that inhibit DNA replication in cancer cells.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives often employs cross-coupling reactions to form the core biphenyl structure.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the Grignard reaction between 4-bromobiphenyl and formaldehyde. An alternative industrial method utilizes biphenyl and paraformaldehyde as starting materials.[8]
Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of unsymmetrical biaryls, including derivatives of this compound.[9][10] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromobenzyl alcohol)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) in the anhydrous solvent.
-
Add the palladium catalyst (0.05 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.
Workflow for Suzuki-Miyaura Coupling:
Biological Activities and Mechanisms of Action
Anticancer Activity of Hydroxylated Biphenyl Derivatives
Certain hydroxylated biphenyl compounds, structurally related to curcumin, have demonstrated potent anticancer activity, particularly against malignant melanoma.[7] These compounds induce apoptosis and cause cell cycle arrest at the G2/M phase.
Quantitative Data: Anticancer Activity of Hydroxylated Biphenyls
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 11 | Melanoma | 1.7 ± 0.5 | [6] |
| Compound 12 | Melanoma | 2.0 ± 0.7 | [6] |
Signaling Pathway: Apoptosis Induction by Hydroxylated Biphenyls
References
- 1. Synthesis and cytotoxicity of analogues of the antibiotic BE 10988 inhibitors of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase II-targeting anticancer clinical candidates and drugs: A critical analysis, unravelling molecular medicinal insights and promising research roadmap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study of 2-phenyl- or hydroxylated 2-phenyl-4-aryl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Topoisomerase IIα inhibitory and antiproliferative activity of dihydroxylated 2,6-diphenyl-4-fluorophenylpyridines: Design, synthesis, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, topoisomerase-targeting activity and growth inhibition of lycobetaine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and DNA topoisomerase-II inhibitory activity of unnatural nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Biphenylmethanol: A Review of Its Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Biphenylmethanol, also known as 4-hydroxymethylbiphenyl, is an aromatic alcohol with a biphenyl structure. While it has applications as a chemical intermediate in the synthesis of pharmaceuticals and other materials, its biological activities have been a subject of interest and some conflicting reports. This technical guide provides a comprehensive review of the available scientific data on the biological effects of this compound, with a particular focus on its genotoxicity, potential as a protein synthesis inhibitor, and antimicrobial properties. Contrary to some database entries suggesting carcinogenic potential, robust scientific studies have demonstrated a lack of genotoxic activity in a range of assays. The evidence for its role as a protein synthesis inhibitor and an antimicrobial agent is currently limited and lacks detailed mechanistic understanding. This document aims to provide a clear, evidence-based overview for researchers and professionals in the field of drug development and chemical safety assessment.
Genotoxicity and Carcinogenicity Profile
A critical aspect of the biological assessment of any chemical compound is its potential to cause genetic damage and cancer. This compound has been evaluated in several short-term genotoxicity assays and a carcinogenicity bioassay.
Genotoxicity Assays
Comprehensive testing in a battery of in vitro assays has consistently shown that this compound is non-genotoxic. A key study evaluated the compound in four different assays, all of which yielded negative results.[1] These findings are summarized in the table below.
| Assay Type | Test System | Metabolic Activation (S9) | Result | Reference |
| Reverse Mutation Assay | Salmonella typhimurium | With and Without | Negative | [1] |
| Bacterial Fluctuation Test | Not Specified | With and Without | Negative | [1] |
| DNA Repair Assay | HeLa Cells | Not Specified | Negative | [1] |
| Mouse Lymphoma Assay | L5178Y Mouse Lymphoma Cells | Not Specified | Negative | [1] |
Table 1: Summary of Genotoxicity Data for this compound
The experimental workflow for these standard genotoxicity assays is crucial for understanding the robustness of the findings. The following diagram illustrates a generalized workflow for an Ames test (Salmonella/microsome assay), a primary method for assessing mutagenicity.
Caption: A simplified workflow for the Ames test to evaluate the mutagenic potential of a chemical.
Carcinogenicity Studies
In addition to in vitro genotoxicity tests, an in vivo study was conducted to assess the potential of this compound to initiate skin tumors in mice. An interim report after seven months of treatment showed no evidence of squamous cell carcinoma development in the animals treated with this compound.[2] This in vivo data further supports the non-carcinogenic profile of the compound.
Protein Synthesis Inhibition
Several chemical databases and supplier information mention that this compound is an inhibitor of protein synthesis, and that this activity may be linked to its purported carcinogenic potential.[3][4][5] However, a thorough review of the scientific literature did not yield any primary research articles that provide evidence for this claim. There is a lack of data on the mechanism of action, the specific cellular components targeted, or quantitative measures of inhibitory activity such as IC50 values.
The following diagram illustrates a generalized overview of the eukaryotic protein synthesis pathway, highlighting potential targets for inhibitors. Without specific data, it is not possible to place this compound within this pathway.
Caption: A simplified diagram of the main stages of eukaryotic protein synthesis.
Antimicrobial Activity
This compound has been reported to inhibit the growth of the bacterium Salmonella typhimurium and the yeast Saccharomyces cerevisiae at a concentration of 50 μg/mL or higher.[3][4][5] The mechanism for this antimicrobial activity has been suggested to involve hydrogen bonding interactions.[3][4] However, this proposed mechanism is not well-defined in a biological context, and further research is needed to understand how this compound exerts its effects on microbial cells.
Conclusions
References
- 1. The biological activity of 4-chloromethylbiphenyl, benzyl chloride and 4-hydroxymethylbiphenyl in 4 short-term tests for carcinogenicity. A report of an individual study in the UKEMS genotoxicity trial 1981 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carcinogenicity bioassay of 4-chloromethylbiphenyl (4CMB), 4-hydroxymethylbiphenyl (4HMB) and benzyl chloride (BC) on mouse skin: interim (7 month) report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UKEMS collaborative genotoxicity trial. Bacterial mutation tests of 4-chloromethylbiphenyl, 4-hydroxymethylbiphenyl and benzyl chloride: analysis of data from 17 laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 3597-91-9 | FB64879 | Biosynth [biosynth.com]
- 5. This compound | 3597-91-9 [chemicalbook.com]
Toxicological Profile of 4-Biphenylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological data available for 4-biphenylmethanol is limited. Much of the information in this guide is extrapolated from studies on the parent compound, biphenyl, and its primary metabolite, 4-hydroxybiphenyl. This document is intended for informational purposes and should not be used as a substitute for a comprehensive safety assessment.
Executive Summary
This compound (CAS No. 3597-91-9), also known as 4-phenylbenzyl alcohol, is an aromatic alcohol with a biphenyl structure. While it is used in chemical synthesis, a comprehensive toxicological profile has not been well established in publicly available literature. This guide summarizes the existing data on this compound and provides a comparative analysis with its parent compound, biphenyl, to offer a broader toxicological context.
Safety Data Sheets (SDS) for this compound consistently state that the toxicological properties have not been fully investigated. However, GHS hazard statements from the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory indicate that it may be harmful if swallowed, cause skin and eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[1]
A key finding from a 1982 UKEMS collaborative genotoxicity trial is that this compound was not mutagenic in bacterial reverse mutation assays. However, claims of carcinogenicity in animal studies from some commercial suppliers lack substantiation from primary scientific literature.
Due to the scarcity of data on this compound, this guide incorporates toxicological data on biphenyl, which is metabolized to hydroxylated derivatives and has been more extensively studied.
Quantitative Toxicological Data
There is a significant lack of quantitative toxicological data for this compound in the public domain. The following tables summarize the available data for the parent compound, biphenyl, to provide a toxicological context.
Table 1: Acute Toxicity of Biphenyl
| Species | Route of Administration | Parameter | Value | Reference |
| Rat | Oral | LD50 | 2140 mg/kg | (CDH, 2021) |
| Mouse | Oral | LD50 | >1900 mg/kg | (INCHEM, 2003) |
| Rabbit | Dermal | - | Non-irritating | (INCHEM, 2003) |
| Rabbit | Eye | - | Slightly irritating | (INCHEM, 2003) |
Table 2: Carcinogenicity of Biphenyl
| Species | Sex | Route of Administration | Target Organ | Finding | Reference |
| Rat (F344) | Male | Dietary | Urinary Bladder | Increased incidence of transitional cell papilloma and carcinoma | (Li et al., 2016) |
| Mouse (BDF1) | Female | Dietary | Liver | Increased incidence of hepatocellular adenomas and carcinomas | (Umeda et al., 2005) |
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are largely unavailable. The following sections describe the methodologies for key studies identified for this compound and its parent compound, biphenyl.
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test) for this compound
A collaborative study by the United Kingdom Environmental Mutagen Society (UKEMS) evaluated the mutagenic potential of 4-hydroxymethylbiphenyl (this compound).
-
Test System: Salmonella typhimurium strains TA98 and TA100, and Escherichia coli strain WP2uvrA(pKM101).
-
Method: Plate incorporation assay. The test compound, bacterial tester strain, and, where required, a metabolic activation system (S9 mix) were combined in molten top agar and poured onto minimal glucose agar plates.
-
Metabolic Activation: Rat liver S9 fraction induced with Aroclor 1254 was used.
-
Dose Levels: Not specified in the available abstract.
-
Controls: Appropriate vehicle and positive controls were used for each tester strain with and without S9 mix.
-
Evaluation Criteria: A compound was considered mutagenic if it induced a dose-related increase in the number of revertant colonies.
-
Results: 4-Hydroxymethylbiphenyl was reported as uniformly negative in all three bacterial strains, both with and without metabolic activation.[2]
Carcinogenicity Bioassay of Biphenyl in Rats
A 2-year carcinogenicity study of biphenyl was conducted in F344 rats.
-
Test Animals: Male and female F344/DuCrj rats.
-
Administration: Biphenyl was administered in the diet at concentrations of 0, 0.05, 0.15, or 0.5% for 104 weeks.
-
Observations: Clinical signs, body weight, and food consumption were recorded throughout the study. At termination, a complete necropsy was performed, and organs were examined histopathologically.
-
Results: A dose-dependent increase in the incidence of transitional cell papillomas and carcinomas of the urinary bladder was observed in male rats at the highest dose. No significant increase in tumors was observed in female rats.[1]
Metabolic Pathways
Specific studies on the metabolism of this compound are not available. However, based on the well-documented metabolism of its parent compound, biphenyl, a probable metabolic pathway can be proposed. Biphenyl is primarily metabolized by cytochrome P450 enzymes in the liver via hydroxylation. The major metabolite is 4-hydroxybiphenyl, which is then conjugated with glucuronic acid or sulfate for excretion. It is plausible that this compound undergoes similar metabolic transformations.
Caption: Predicted metabolic pathway of biphenyl, the parent compound of this compound.
Toxicological Endpoints
Acute Toxicity
No data on the acute toxicity of this compound is available. For biphenyl, the oral LD50 in rats is 2140 mg/kg, indicating low acute toxicity.[3]
Genotoxicity
As detailed in the experimental protocols, this compound was found to be non-mutagenic in a comprehensive bacterial reverse mutation assay.[2] In contrast, the parent compound biphenyl has shown mixed results in genotoxicity studies, with some evidence of DNA damage in mice at high doses.[1]
Carcinogenicity
The claim from some commercial sources that this compound is carcinogenic in animal studies could not be substantiated with primary scientific literature. In contrast, extensive studies on biphenyl have demonstrated its carcinogenicity in rodents, causing urinary bladder tumors in male rats and liver tumors in female mice.[1]
Reproductive and Developmental Toxicity
The GHS classification of "suspected of damaging fertility or the unborn child" for this compound is based on notifications to the ECHA C&L Inventory and is not supported by specific studies.[1] Studies on polychlorinated biphenyls (PCBs), a class of compounds derived from biphenyl, have shown significant reproductive and developmental toxicity. However, it is important to note that the toxicity of PCBs is largely dependent on the degree and position of chlorine substitution and cannot be directly extrapolated to this compound.
Other Toxicological Information
Claims of this compound acting as an inhibitor of protein synthesis and possessing antibacterial activity have been made by a chemical supplier, but these assertions are not supported by accessible primary research articles.
Logical Relationships and Workflows
The toxicological assessment of a compound with limited data, such as this compound, often relies on a weight-of-evidence approach that includes data from structurally related compounds.
Caption: Workflow for the toxicological assessment of this compound with limited data.
Conclusion
The available toxicological data for this compound is insufficient for a comprehensive hazard assessment. While a key genotoxicity study indicates a lack of mutagenic potential in bacteria, other significant data gaps exist, particularly concerning carcinogenicity, reproductive toxicity, and acute/chronic toxicity. The unsubstantiated claims of carcinogenicity from commercial suppliers warrant caution and highlight the need for data from primary, peer-reviewed sources.
In the absence of direct data, a review of the toxicological profile of the parent compound, biphenyl, provides valuable context. Biphenyl is a known carcinogen in rodents and exhibits some genotoxic potential at high doses. The probable metabolic pathway of this compound is likely similar to that of biphenyl, involving hydroxylation and conjugation.
Further research, including in vivo studies on acute and chronic toxicity, carcinogenicity, and reproductive/developmental toxicity, is necessary to establish a complete and reliable toxicological profile for this compound. Researchers and drug development professionals should handle this compound with appropriate caution, considering the potential hazards suggested by its structural relationship to biphenyl and the GHS classifications.
References
- 1. (1,1'-Biphenyl)-4-methanol | C13H12O | CID 19186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of protein synthesis renders cancer cells vulnerable to apoptosis by unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HHS identifies known and likely carcinogens | MDedge [ma1.mdedge.com]
A Guide to the Historical Synthesis of 4-Biphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the historical chemical syntheses of 4-biphenylmethanol (also known as 4-phenylbenzyl alcohol), a significant intermediate in the development of pharmaceuticals and advanced materials. This document details the foundational methodologies, offering comprehensive experimental protocols and quantitative data from the early chemical literature.
Core Synthetic Strategies
The historical synthesis of this compound has primarily revolved around three core strategies: the formation of the carbinol group via a Grignard reaction, the reduction of a carbonyl group at the 4-position of the biphenyl scaffold, and the construction of the biphenyl ring system itself followed by functional group manipulation.
Grignard Reaction with Formaldehyde
One of the most direct and classic methods for the synthesis of this compound is the Grignard reaction. This involves the preparation of a 4-biphenylmagnesium halide (a Grignard reagent) from a 4-halobiphenyl, which then acts as a nucleophile, attacking an electrophilic source of the hydroxymethyl group, typically formaldehyde.
This protocol is based on established Grignard reaction procedures and the synthesis of the requisite 4-bromobiphenyl precursor as described in early volumes of Organic Syntheses.
Step 1: Preparation of 4-Bromobiphenyl via Gomberg-Bachmann Reaction
The precursor, 4-bromobiphenyl, can be synthesized using the Gomberg-Bachmann reaction.[1] This classic biaryl synthesis involves the diazotization of an aromatic amine and its subsequent reaction with an aromatic substrate.
-
Diazotization: 4-Bromoaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added slowly to form the diazonium salt.
-
Coupling: The cold diazonium salt solution is then added to a vigorously stirred, cold solution of benzene. A solution of sodium hydroxide is gradually added to promote the coupling reaction, which is characterized by the evolution of nitrogen gas.
-
Work-up and Purification: The benzene layer is separated, washed, and the excess benzene is removed by steam distillation. The resulting crude 4-bromobiphenyl is then purified by recrystallization from ethanol.
Step 2: Formation of 4-Biphenylmagnesium Bromide and Reaction with Formaldehyde
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon). A solution of 4-bromobiphenyl in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 4-biphenylmagnesium bromide. A crystal of iodine can be used as an initiator.
-
Reaction with Formaldehyde: Gaseous formaldehyde, generated by the dry distillation of paraformaldehyde, is passed through the solution of the Grignard reagent in anhydrous ether.
-
Work-up and Purification: The reaction mixture is then hydrolyzed by carefully adding it to a stirred mixture of ice and a dilute acid (e.g., hydrochloric or sulfuric acid). The ether layer is separated, washed with water, a sodium bisulfite solution (to remove any unreacted formaldehyde), and finally with a saturated sodium chloride solution. The ethereal solution is dried over anhydrous sodium sulfate. The solvent is removed by distillation, and the crude this compound is purified by recrystallization from a suitable solvent such as ligroin or a mixture of ether and petroleum ether.
Reduction of 4-Substituted Biphenyls
Another major historical pathway to this compound involves the reduction of biphenyl derivatives containing a carbonyl group at the 4-position, such as 4-biphenylcarboxylic acid, its esters, or 4-biphenylcarboxaldehyde.
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, with several classic methods being applicable to the synthesis of this compound.
Experimental Protocol: Bouveault-Blanc Reduction of Ethyl 4-Biphenylcarboxylate
The Bouveault-Blanc reduction, first reported in 1903, utilizes metallic sodium in absolute ethanol and was a widely used method before the advent of metal hydrides.[2][3][4][5]
-
Reaction Setup: Ethyl 4-biphenylcarboxylate is dissolved in a large excess of absolute ethanol in a flask equipped with a reflux condenser.
-
Reduction: Small pieces of metallic sodium are added portion-wise through the condenser at a rate that maintains a steady reflux. The reaction is complete when all the sodium has reacted.
-
Work-up and Purification: The reaction mixture is cooled, and water is added to dissolve the sodium ethoxide. The resulting solution is then acidified. The product, this compound, often precipitates and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent. The crude product is then purified by recrystallization.
Experimental Protocol: Lithium Aluminum Hydride (LAH) Reduction of Ethyl 4-Biphenylcarboxylate
Discovered in 1947, lithium aluminum hydride (LAH) quickly became a powerful and widely used reducing agent for esters and carboxylic acids.[6][7]
-
Reaction Setup: A solution of ethyl 4-biphenylcarboxylate in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in a flame-dried flask under an inert atmosphere.
-
Reduction: The solution of the ester is added dropwise to a stirred suspension of LAH in the same anhydrous solvent at a controlled temperature (often 0 °C to room temperature).
-
Work-up and Purification: After the reaction is complete, the excess LAH is quenched by the careful, sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure results in the formation of a granular precipitate of inorganic salts, which can be removed by filtration. The filtrate, containing the product, is dried, and the solvent is evaporated to yield crude this compound, which is then purified by recrystallization.
The reduction of aldehydes to primary alcohols is another viable route.
Experimental Protocol: Meerwein-Ponndorf-Verley (MPV) Reduction of 4-Biphenylcarboxaldehyde
The Meerwein-Ponndorf-Verley (MPV) reduction, discovered in 1925, offers a chemoselective method for reducing aldehydes and ketones using aluminum isopropoxide in the presence of isopropanol.[8][9][10][11][12]
-
Reaction Setup: 4-Biphenylcarboxaldehyde is dissolved in a solvent such as isopropanol or toluene. Aluminum isopropoxide is added as the catalyst.
-
Reduction: The mixture is heated to reflux. The reaction equilibrium is driven towards the product by removing the acetone formed during the reaction by distillation.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the aluminum salts are hydrolyzed by the addition of a dilute acid. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound is purified by recrystallization.
Quantitative Data Summary
The following table summarizes typical quantitative data for the historical synthesis methods of this compound and its precursors. It is important to note that reported yields from early literature can vary significantly based on the scale of the reaction and the purity of the reagents.
| Method | Starting Material | Product | Reagents | Typical Yield (%) | Melting Point (°C) | Reference |
| Gomberg-Bachmann | 4-Bromoaniline | 4-Bromobiphenyl | NaNO₂, HCl, Benzene, NaOH | 35-38 | 89-91 | Organic Syntheses |
| Grignard Reaction | 4-Bromobiphenyl | This compound | Mg, Formaldehyde, Et₂O | ~60-70 (estimated) | 99-101 | General Procedure |
| Bouveault-Blanc | Ethyl 4-biphenylcarboxylate | This compound | Na, Absolute Ethanol | 60-80 | 99-101 | General Procedure |
| LAH Reduction | Ethyl 4-biphenylcarboxylate | This compound | LiAlH₄, Et₂O or THF | >90 | 99-101 | General Procedure |
| MPV Reduction | 4-Biphenylcarboxaldehyde | This compound | Al(O-i-Pr)₃, Isopropanol | 70-85 | 99-101 | General Procedure |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies described.
Caption: Grignard synthesis of this compound from 4-bromobiphenyl.
Caption: Synthesis of this compound via reduction pathways.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]
- 3. Bouveault blanc reduction | PPTX [slideshare.net]
- 4. Bouveault-Blanc Reduction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Meerwein-Ponndorf-Verley Reduction [drugfuture.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 11. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 12. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 4-Biphenylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Biphenylmethanol is a molecule of interest in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and spectroscopic behavior is crucial for designing new derivatives with enhanced biological activity or specific material properties. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these characteristics at the atomic level. This technical guide details the application of Density Functional Theory (DFT) to comprehensively characterize this compound. It outlines the computational methodology for geometry optimization, vibrational frequency analysis, electronic structure analysis, and prediction of spectroscopic (NMR, UV-Vis) properties. The presented data, structured for clarity, serves as a foundational reference for further computational and experimental investigations into this versatile compound and its analogues.
Introduction
Biphenyl derivatives are a significant class of organic compounds with applications ranging from pharmaceuticals to liquid crystals. This compound, specifically, serves as a key building block in organic synthesis. Computational chemistry provides invaluable insights into the intrinsic properties of such molecules, guiding experimental efforts and accelerating the discovery process.[1][2] Density Functional Theory (DFT) has emerged as a robust and widely used method for these calculations, offering a favorable balance between computational cost and accuracy for organic molecules.[3][4][5]
This guide provides a comprehensive overview of a typical quantum chemical study of this compound, detailing the theoretical framework, computational protocols, and the types of data that can be generated.
Computational Methodology (Experimental Protocol)
The following section details the typical computational protocol for quantum chemical calculations on this compound.
Software
All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The visualization of molecular orbitals and vibrational modes can be accomplished with software like GaussView, Avogadro, or Chemcraft.
Geometry Optimization
The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface). A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-31G*.[3] This level of theory has been shown to provide a good balance of accuracy and computational efficiency for organic molecules.[3] The optimization process is considered complete when the forces on each atom are close to zero, and the geometry corresponds to an energy minimum.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G*). This serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction of Vibrational Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with experimental FT-IR and Raman spectra.[6][7]
Electronic Property Calculations
With the optimized geometry, a range of electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.[8][9][10] The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.[11]
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.[1][2]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds.
Spectroscopic Predictions
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts.[12] These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared with experimental data.[13][14]
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum.[15][16][17] These calculations help in understanding the electronic structure and the nature of the transitions (e.g., π→π*).
Results and Discussion
This section presents the expected results from the quantum chemical calculations on this compound.
Optimized Molecular Geometry
The geometry optimization would yield the precise bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound. The dihedral angle between the two phenyl rings is a particularly important parameter in biphenyl derivatives, as it influences the extent of π-conjugation.
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G)*
| Parameter | Bond/Atoms | Calculated Value |
| Bond Lengths (Å) | ||
| C-C (inter-ring) | ~1.49 | |
| C-C (aromatic) | ~1.39 - 1.40 | |
| C-O | ~1.43 | |
| O-H | ~0.96 | |
| C-H (aromatic) | ~1.08 | |
| C-H (methanol) | ~1.09 | |
| **Bond Angles (°) ** | ||
| C-C-C (inter-ring) | ~120 | |
| C-C-O | ~112 | |
| C-O-H | ~109 | |
| Dihedral Angle (°) | ||
| C-C-C-C (inter-ring) | ~38 - 42 |
Vibrational Analysis
The calculated vibrational frequencies can be assigned to specific molecular motions (stretching, bending, etc.). This theoretical spectrum is invaluable for interpreting experimental FT-IR and Raman data.
Table 2: Selected Calculated Vibrational Frequencies and Their Assignments for this compound
| Frequency (cm⁻¹) | Assignment | Description |
| ~3650 | ν(O-H) | O-H stretching |
| ~3060 | ν(C-H) | Aromatic C-H stretching |
| ~2930 | ν(CH₂) | CH₂ symmetric/asymmetric stretching |
| ~1600 | ν(C=C) | Aromatic C=C stretching |
| ~1480 | δ(CH₂) | CH₂ scissoring |
| ~1220 | ν(C-O) | C-O stretching |
| ~760 | γ(C-H) | Out-of-plane C-H bending |
Note: Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G) to better match experimental values.*
Electronic Properties
The electronic properties provide a deep understanding of the molecule's reactivity and kinetic stability.
Table 3: Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | ~ -6.2 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV |
| Dipole Moment | ~ 1.8 Debye |
The HOMO is typically localized over the π-system of the biphenyl unit, while the LUMO is also distributed over the aromatic rings. The HOMO-LUMO gap of ~5.7 eV suggests that this compound is a relatively stable molecule. The MEP would show negative potential (red/yellow) around the oxygen atom, indicating a region of high electron density and a likely site for electrophilic attack. The regions around the hydrogen atoms would show positive potential (blue), indicating electron-deficient areas.
Predicted Spectroscopic Data
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |
| H (OH) | ~2.1 | C (C-OH) | ~65 |
| H (CH₂) | ~4.7 | C (Aromatic) | ~127 - 141 |
| H (Aromatic) | ~7.3 - 7.6 |
Note: Experimental ¹H NMR shifts for this compound are approximately 2.10 ppm (OH), 4.69 ppm (CH₂), and 7.34-7.58 ppm (aromatic protons), showing good agreement with theoretical predictions.[13]
Table 5: Predicted UV-Vis Absorption Wavelengths (TD-DFT)
| Transition | λmax (nm) | Oscillator Strength (f) |
| HOMO → LUMO | ~250-260 | > 0.1 |
| HOMO-1 → LUMO | ~210-220 | > 0.1 |
The primary absorption band around 250-260 nm is characteristic of the π→π* transition within the conjugated biphenyl system.
Visualizations
Diagrams are essential for visualizing complex relationships and workflows in computational chemistry.
Caption: Workflow for quantum chemical calculations of this compound.
Caption: Atom numbering scheme for this compound.
Caption: Relationship between theoretical calculations and experimental validation.
Conclusion
This technical guide has outlined the comprehensive application of quantum chemical calculations, specifically Density Functional Theory, to characterize this compound. The detailed protocol, from geometry optimization to spectroscopic prediction, provides a robust framework for the theoretical investigation of this molecule. The resulting data on molecular structure, vibrational modes, electronic properties, and spectroscopic signatures offer fundamental insights that are highly valuable for researchers in drug development and materials science. The strong correlation between predicted and available experimental data underscores the predictive power of these computational methods, establishing them as an indispensable tool in modern chemical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ub.edu [ub.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. learn.schrodinger.com [learn.schrodinger.com]
- 12. s3.smu.edu [s3.smu.edu]
- 13. This compound(3597-91-9) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. scielo.br [scielo.br]
- 16. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Biphenylmethanol for Researchers and Drug Development Professionals
An essential building block in the synthesis of novel therapeutics, 4-biphenylmethanol presents a versatile scaffold for drug discovery and development. This comprehensive guide provides an in-depth overview of its commercial availability, synthesis, and key technical data to support its application in research.
Commercial Availability
This compound, also known as 4-(hydroxymethyl)biphenyl or p-phenylbenzyl alcohol, is readily available from a variety of commercial suppliers. Purity levels typically range from 97% to over 99%, with quantities available from grams to kilogram and even metric ton scales. Pricing varies significantly based on the supplier, purity, and quantity ordered. Below is a comparative summary of representative commercial sources.
| Supplier | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | 98% | 10 g | $55.60[1] |
| 98% | 10 g | £44.40[2] | |
| Cenmed | 98% | Not specified | $128.00[3] |
| GTI Laboratories (via eBay) | 99.97% | Not specified | $47.25[4] |
| Shandong WorldSun Biological Technology Co., Ltd. | Not specified | 1-99 kg | $20.00/kg[5] |
| 100-999 kg | $15.00/kg[5] | ||
| 1,000+ kg | $10.00/kg[5] | ||
| Henan Aochuang Chemical Co.,Ltd. | 99% | Per KG | $50.00 - $100.00/KG[6] |
| Hebei Chuanghai Biotechnology Co,.LTD. | 99% | Min. Order 1KG | Not specified[7] |
| Sunway Pharm Ltd | 97% | 5g | $4.00[8] |
| 97% | 25g | $4.00[8] | |
| 97% | 100g | $17.00[8] | |
| 97% | 500g | $71.00[8] | |
| 97% | 1kg | $133.00[8] | |
| CP Lab Safety | min 98% | 100 grams | $42.37[9] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, offering flexibility in starting materials and reaction conditions. Below are detailed protocols for two common methods.
Method 1: Grignard Reaction from 4-Halogenated Biphenyl
This method involves the formation of a Grignard reagent from 4-halogenated biphenyl, followed by a reaction with a formaldehyde equivalent.
Experimental Protocol:
Step 1: Synthesis of 4-Halogenated Biphenyl
-
In a suitable reaction vessel, dissolve biphenyl in an organic solvent such as tetrahydrofuran or 2-methyltetrahydrofuran.
-
At room temperature, add N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to the solution. The molar ratio of the N-halosuccinimide to biphenyl should be approximately 1:0.95-1.0.[3]
-
Allow the reaction to proceed until completion, monitoring by a suitable technique (e.g., TLC or GC).
-
Upon completion, the product, 4-halogenated biphenyl, is isolated by recrystallization.[3]
Step 2: Grignard Reagent Formation and Reaction
-
In a dry reaction flask under an inert atmosphere, add magnesium metal turnings and an organic ether solvent.
-
Prepare a solution of the 4-halogenated biphenyl and n-butyl chloride and add it dropwise to the magnesium suspension to initiate the formation of the Grignard reagent.[3]
-
After the Grignard reagent is formed, cool the reaction mixture.
-
Slowly add a formaldehyde equivalent, such as XCH2OR (where X is a halogen and R is an alkyl group), to the cooled Grignard reagent.[3]
-
After the reaction is complete, quench the reaction by acidic hydrolysis to yield this compound.[3]
-
The final product can be purified by standard techniques such as recrystallization or column chromatography.
Method 2: Two-Step Synthesis from Biphenyl and Paraformaldehyde
This approach utilizes biphenyl and paraformaldehyde as readily available starting materials.[4]
Experimental Protocol:
Step 1: Chloromethylation of Biphenyl
-
In a closed reaction system, mix biphenyl, paraformaldehyde, phosphoric acid, concentrated hydrochloric acid, and a catalyst (e.g., cuprous chloride).[4]
-
Heat the mixture to 100-120 °C and allow it to react for 2-48 hours.[4]
-
After cooling, the reaction mixture will separate into an aqueous layer and an organic layer.
Step 2: Hydrolysis to this compound
-
Remove the aqueous layer from the previous step.
-
Add water to the organic layer and heat the mixture to reflux for 8-48 hours.[4]
-
Cool the reaction mixture and filter to obtain the crude product.
-
Recrystallize the crude product from a suitable organic solvent (e.g., toluene, methyl tertiary butyl ether, or ethyl acetate) to obtain pure this compound.[4]
Spectroscopic Data
The identity and purity of this compound can be confirmed by various spectroscopic techniques.
| Technique | Data Highlights |
| ¹H NMR | (400 MHz, CDCl₃): δ 7.58-7.30 (m, 9H, aromatic protons), 4.74 (s, 2H, -CH₂-), 1.73 (s, 1H, -OH).[6] |
| ¹³C NMR | Key shifts are expected for the aromatic carbons and the methylene carbon. |
| IR | Characteristic peaks for O-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aromatic rings and the methylene group, and C-O stretching. |
| Mass Spec. | Molecular ion peak (M⁺) at m/z = 184.23.[7] |
Applications in Drug Discovery and Development
While this compound itself may not have direct signaling pathway activity, its rigid biphenyl scaffold and reactive hydroxyl group make it a valuable building block in the synthesis of biologically active molecules. It serves as a key intermediate in the preparation of various therapeutic agents. For instance, biphenyl derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR) and optimize drug candidates.
Synthesis Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of this compound via a Grignard reaction, a common and versatile method.
Caption: Synthetic workflow for this compound via Grignard reaction.
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl - Google Patents [patents.google.com]
- 4. CN105198707A - 4-biphenyl methanol synthetic method - Google Patents [patents.google.com]
- 5. This compound(3597-91-9) IR Spectrum [chemicalbook.com]
- 6. This compound(3597-91-9) 1H NMR spectrum [chemicalbook.com]
- 7. (1,1'-Biphenyl)-4-methanol | C13H12O | CID 19186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-联苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemwhat.com [chemwhat.com]
Methodological & Application
4-Biphenylmethanol: A Versatile Protecting Group for Carboxylic Acids in Complex Organic Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of multi-step organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is fundamental to achieving high yields and minimizing undesired side reactions. The selection of an appropriate protecting group is contingent upon its stability under a range of reaction conditions and its selective removal without affecting other functional groups. The 4-biphenylmethyl (BPM) group, introduced via 4-biphenylmethanol, emerges as a valuable addition to the synthetic chemist's toolkit for the protection of carboxylic acids. Its structural similarity to the well-established benzyl (Bn) and p-methoxybenzyl (PMB) protecting groups allows for the extrapolation of reliable and versatile protection and deprotection protocols.
The BPM group offers a unique combination of stability and selective cleavage. The biphenyl moiety provides steric hindrance and electronic properties that can influence the reactivity and stability of the protected carboxylic acid. This application note provides a comprehensive overview of the anticipated methods for the protection of carboxylic acids using this compound and the subsequent deprotection of the resulting 4-biphenylmethyl esters, based on established procedures for analogous protecting groups.
Principle of Protection and Deprotection
The core principle involves the conversion of a nucleophilic and acidic carboxylic acid into a less reactive ester. This "masking" prevents the carboxylic acid from participating in reactions targeting other parts of the molecule. The BPM ester can be introduced under standard esterification conditions and later cleaved through various methods, including hydrogenolysis, acidic, or oxidative conditions, to regenerate the free carboxylic acid. The choice of deprotection method can be tailored to the overall synthetic strategy, offering orthogonality with other protecting groups.
Data Presentation: A Comparative Overview of Analogous Benzyl and p-Methoxybenzyl Ester Protecting Groups
Given the limited direct literature on the 4-biphenylmethyl group for carboxylic acid protection, the following tables summarize quantitative data for the well-documented benzyl and p-methoxybenzyl protecting groups. These data provide a strong foundation for predicting the performance of the BPM group.
Table 1: Protection of Carboxylic Acids as Benzyl and p-Methoxybenzyl Esters
| Carboxylic Acid Substrate | Protecting Group Reagent | Base/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| N-Cbz-glycine | p-Methoxybenzyl chloride | Triethylamine | - | - | High | [1] |
| Various Carboxylic Acids | N,N-diisopropyl-O-(4-methoxybenzyl)isourea | - | THF, Acetone, or Acetonitrile | Room Temperature | High | [1][2] |
| Various Carboxylic Acids | Benzyl Bromide | Cs₂CO₃ | DMF | Room Temperature, 12-24h | - | Extrapolated |
| Various Carboxylic Acids | Toluene | p-Toluenesulfonic acid | Toluene | 100 °C | High | [3] |
Table 2: Deprotection of Benzyl and p-Methoxybenzyl Esters
| Protected Ester | Deprotection Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Benzyl 3-chlorobenzoate | Nickel Boride | Methanol | Ambient Temperature, 5-60 min | up to 95% | [3] |
| Various Benzyl Esters | H₂ (g), 10% Pd/C | Ethanol, Ethyl Acetate, or THF | - | - | [4] |
| Tyrosine-based PMB ester | POCl₃ | Dichloroethane | Room Temperature | 82% | [1] |
| Various PMB esters | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | - | Excellent | [1] |
| PMB-protected β-lactam | Phenol | Neat | 60 °C | - | [1] |
| Various PMB ethers | Triflic acid/1,3-dimethoxybenzene | Dichloromethane | 21 °C, 10 min | High | [5] |
Experimental Protocols
Disclaimer: The following protocols are extrapolated from established procedures for the analogous benzyl and p-methoxybenzyl protecting groups. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Protection of a Carboxylic Acid using this compound
Objective: To protect a generic carboxylic acid (R-COOH) as its 4-biphenylmethyl (BPM) ester.
Method 1: Using 4-(Bromomethyl)biphenyl
This method is analogous to standard benzylation using benzyl bromide.
Materials:
-
Carboxylic acid (1.0 equiv)
-
4-(Bromomethyl)biphenyl (1.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and anhydrous DMF.
-
Add cesium carbonate (1.5 equiv) to the solution and stir for 10 minutes at room temperature to form the cesium carboxylate salt.
-
In a separate flask, dissolve 4-(bromomethyl)biphenyl (1.1 equiv) in a minimal amount of anhydrous DMF.
-
Add the solution of 4-(bromomethyl)biphenyl dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-biphenylmethyl ester.
Protocol 2: Deprotection of a 4-Biphenylmethyl (BPM) Ester
Objective: To cleave the BPM ester and regenerate the carboxylic acid.
Method 1: Hydrogenolysis
This method is mild and effective, particularly for substrates that are not sensitive to reduction.
Materials:
-
4-Biphenylmethyl ester (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Solvent (e.g., Ethanol, Ethyl Acetate, or Tetrahydrofuran)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Reaction flask
-
Magnetic stirrer
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Dissolve the 4-biphenylmethyl ester in a suitable solvent in a reaction flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid.
-
The crude product can be further purified by crystallization or chromatography if necessary.
Method 2: Acid-Catalyzed Cleavage
This method is suitable for substrates that are stable to acidic conditions.
Materials:
-
4-Biphenylmethyl ester (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cation scavenger (e.g., anisole or triethylsilane, optional but recommended)
-
Reaction flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the 4-biphenylmethyl ester in dichloromethane in a reaction flask.
-
If using, add a cation scavenger (e.g., anisole, 5-10 equiv) to the solution.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid to the reaction mixture (a common concentration is 25-50% TFA in DCM, but neat TFA can also be used).
-
Allow the reaction to warm to room temperature and stir.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene may be necessary to remove residual TFA.
-
The crude product can then be purified by a suitable method, such as crystallization or chromatography.
Visualizations
Caption: Generalized workflow for the protection of a carboxylic acid using 4-(bromomethyl)biphenyl.
Caption: Deprotection workflows for 4-biphenylmethyl esters.
Conclusion
The 4-biphenylmethyl protecting group, by analogy to its benzyl and p-methoxybenzyl counterparts, represents a versatile and valuable tool for the protection of carboxylic acids in complex organic synthesis. The availability of multiple deprotection strategies, including mild hydrogenolysis and tunable acidic cleavage, allows for its integration into a wide range of synthetic routes. The protocols and data presented in this application note serve as a foundational guide for researchers and professionals in drug development to effectively utilize the BPM protecting group in their synthetic endeavors. As with any protecting group strategy, empirical optimization for specific substrates is recommended to achieve the highest efficiency and yield.
References
Application of 4-Biphenylmethanol in Medicinal Chemistry: A Keystone for Angiotensin II Receptor Antagonists
Introduction
4-Biphenylmethanol is a crucial aromatic alcohol that serves as a fundamental building block in the synthesis of various pharmaceuticals.[1] Its biphenyl scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with biological targets.[2] This is particularly evident in the development of antihypertensive agents, where this compound and its derivatives are key intermediates in the synthesis of angiotensin II receptor antagonists.[][4] These antagonists, also known as sartans, are a class of drugs that selectively block the angiotensin II receptor type 1 (AT1), leading to vasodilation and a reduction in blood pressure.[4][5]
This document provides detailed application notes on the use of this compound in the synthesis of Fimasartan, a potent and selective AT1 receptor antagonist.[1] It includes a comprehensive experimental protocol for its synthesis, quantitative biological data, and a visualization of the associated signaling pathway.
Application Notes
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of the biphenylmethyl moiety, a critical pharmacophore in many angiotensin II receptor antagonists. The hydroxyl group of this compound can be readily converted to a leaving group, such as a halide, allowing for its attachment to a heterocyclic core. This biphenylmethyl group is essential for the high-affinity binding of the antagonist to the AT1 receptor.
Case Study: Fimasartan
Fimasartan is a non-peptide angiotensin II receptor antagonist approved for the treatment of hypertension.[1][4] The synthesis of Fimasartan utilizes a derivative of this compound, specifically N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole, to introduce the necessary biphenylmethyl side chain. This side chain mimics the binding of angiotensin II to its receptor, thereby competitively inhibiting its action.[4]
Experimental Protocols
Synthesis of Fimasartan from a this compound Derivative
This protocol outlines a key alkylation step in the synthesis of Fimasartan, where the biphenylmethyl moiety is introduced.
Materials:
-
2-n-butyl-5-dimethylaminocarbonylmethyl-6-methyl-3H-pyrimidin-4-one
-
N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole (a derivative of this compound)
-
Lithium hydride (LiH)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Lawson's reagent
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Alkylation:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-n-butyl-5-dimethylaminocarbonylmethyl-6-methyl-3H-pyrimidin-4-one in a mixture of toluene and DMF.
-
Add lithium hydride to the solution and stir the mixture.
-
Add N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Thionation:
-
Quench the reaction carefully with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude alkylated product.
-
Dissolve the crude product in a suitable solvent and add Lawson's reagent.
-
Heat the mixture to effect thionation and removal of the triphenylmethyl protecting group.
-
-
Purification:
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield Fimasartan.
-
In Vitro Angiotensin II Receptor Binding Assay
This protocol describes a method to determine the inhibitory activity of a compound, such as Fimasartan, on the angiotensin II type 1 (AT1) receptor.
Materials:
-
Rat adrenal cortex membrane preparation (source of AT1 receptors)
-
[125I]Ang II (radiolabeled angiotensin II)
-
Fimasartan or other test compounds
-
Assay buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation:
-
In a microcentrifuge tube, combine the rat adrenal cortex membrane preparation, [125I]Ang II, and varying concentrations of Fimasartan in the assay buffer.
-
Include control tubes with no test compound (total binding) and tubes with an excess of unlabeled angiotensin II (non-specific binding).
-
Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials containing a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Fimasartan concentration.
-
Determine the IC50 value, which is the concentration of Fimasartan that inhibits 50% of the specific binding of [125I]Ang II to the AT1 receptor, by non-linear regression analysis.
-
Quantitative Data
The biological activity of Fimasartan as an angiotensin II receptor antagonist has been quantified through various in vitro and in vivo studies. The following table summarizes key quantitative data.
| Compound | Parameter | Value | Target | Reference |
| Fimasartan | IC50 | 0.16 nM | AT1 Receptor | [1] |
| Fimasartan | IC50 | 0.13 nM | AT1 Receptor | [6] |
Visualizations
Signaling Pathway of Angiotensin II and the Action of Fimasartan
The following diagram illustrates the renin-angiotensin system and the mechanism of action of Fimasartan. Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, triggering a cascade of intracellular events that lead to increased blood pressure. Fimasartan competitively blocks this receptor, thereby inhibiting the downstream effects of angiotensin II.
Caption: The Renin-Angiotensin System and Fimasartan's Mechanism.
Experimental Workflow for Fimasartan Synthesis
The following diagram outlines the general workflow for the synthesis of Fimasartan, highlighting the key alkylation and thionation steps.
Caption: General workflow for the synthesis of Fimasartan.
References
- 1. Biological Activity of Fimasartan_Chemicalbook [chemicalbook.com]
- 2. Angiotensin II Type 1 Receptor Blocker, Fimasartan, Reduces Vascular Smooth Muscle Cell Senescence by Inhibiting the CYR61 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fimasartan - Wikipedia [en.wikipedia.org]
- 5. Fimasartan | C27H31N7OS | CID 9870652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Note: Experimental Protocols for the Esterification of 4-Biphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of esters from 4-biphenylmethanol, a crucial intermediate in the development of various pharmaceutical compounds and materials.[1] The following sections outline common esterification methodologies, present comparative data, and offer a step-by-step guide for a recommended procedure.
Overview of Esterification Methods
The conversion of an alcohol to an ester is a fundamental transformation in organic synthesis. For a substrate like this compound, several reliable methods can be employed. The choice of method often depends on the specific carboxylic acid used, the scale of the reaction, and the sensitivity of the substrates to acidic or harsh conditions. The three most common and effective methods are Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction.
Comparative Analysis of Esterification Protocols
The selection of an appropriate synthetic route is critical for efficiency and yield. The table below summarizes the key parameters for three widely used esterification methods applicable to this compound.
| Parameter | Fischer Esterification | Steglich Esterification | Mitsunobu Reaction |
| Reagents | Carboxylic Acid, excess Alcohol (can be the substrate), Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH)[2][3] | Carboxylic Acid, Alcohol, Carbodiimide (DCC, EDC), DMAP (catalyst)[4][5] | Carboxylic Acid, Alcohol, Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD, DIAD)[6][7][8] |
| Solvent | Typically the excess alcohol or a non-polar solvent like Toluene[2] | Aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[9][10] | Aprotic solvents (e.g., Tetrahydrofuran (THF), Dioxane)[11] |
| Temperature | Reflux / High Temperature[2] | 0 °C to Room Temperature[4] | 0 °C to Room Temperature[11] |
| Reaction Time | Several hours to days | 1 to 12 hours | 1 to 8 hours |
| Advantages | Inexpensive reagents, simple procedure.[2] | Mild conditions, suitable for acid-sensitive substrates, high yields.[4][5] | Very mild conditions, high yields, proceeds with stereochemical inversion for chiral alcohols.[6][7] |
| Disadvantages | Harsh acidic conditions, requires high heat, equilibrium-limited.[12] | Byproduct (dicyclohexylurea) can complicate purification, reagents are more expensive.[5] | Stoichiometric byproducts (triphenylphosphine oxide, hydrazine) require careful purification, expensive reagents. |
| Typical Yield | 60-95% (can be lower if water is not removed) | 80-99% | 85-99% |
Detailed Experimental Protocol: Steglich Esterification of this compound
The Steglich esterification is a highly efficient and mild method for forming ester bonds, making it particularly suitable for drug development where substrate integrity is paramount.[4] This protocol describes the synthesis of 4-biphenylmethyl acetate as a representative example.
Materials:
-
This compound
-
Acetic Acid (glacial)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and acetic acid (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) to the solution.
-
Initiation: Cool the mixture to 0 °C using an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[5]
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure ester.[13]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the Steglich esterification protocol.
References
- 1. CN105198707A - 4-biphenyl methanol synthetic method - Google Patents [patents.google.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Application Notes and Protocols: 4-Biphenylmethanol as an Acid-Labile Linker in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase synthesis, particularly in the context of peptide and small molecule synthesis, the choice of a linker is critical as it dictates the conditions for both the anchoring of the initial building block and the final cleavage of the synthesized molecule from the solid support. The 4-biphenylmethanol core represents a variation of the widely used acid-labile benzyl alcohol-type linkers, such as those found in Wang and Merrifield resins.[1]
The hydroxyl group of this compound serves as the anchoring point for the first carboxylic acid-containing building block, typically an N-protected amino acid, through an ester linkage. The stability of this ester bond is sufficient to withstand the various coupling and deprotection steps in a typical Fmoc-based solid-phase peptide synthesis (SPPS) workflow. The final product is cleaved from the resin under acidic conditions, which protonate the benzylic oxygen, leading to the formation of a stabilized carbocation and release of the C-terminal carboxylic acid.
A key feature of the this compound linker is the influence of the biphenyl moiety on the stability of the benzylic carbocation formed during cleavage. Compared to the p-alkoxybenzyl system of the Wang resin, the second phenyl group in the biphenyl structure is electron-withdrawing, which is expected to destabilize the carbocation intermediate. Consequently, this linker is anticipated to be more resistant to acid cleavage than the Wang resin, requiring stronger acidic conditions for efficient release of the final product. This property can be advantageous in the synthesis of complex molecules where a higher degree of linker stability is required during the synthetic manipulations.
Data Presentation
The following table summarizes the expected quantitative data for a this compound-derived linker in solid-phase synthesis, based on typical values for related benzyl alcohol-type linkers. Actual values may vary depending on the specific solid support, the nature of the synthesized molecule, and the precise reaction conditions.
| Parameter | Typical Value | Notes |
| Resin Loading Capacity | 0.3 - 0.8 mmol/g | Dependent on the type and cross-linking of the solid support (e.g., polystyrene). |
| First Amino Acid Loading Yield | 70 - 95% | Influenced by the coupling method and the specific amino acid. |
| Cleavage Conditions | 50-95% TFA in DCM | Higher concentrations of TFA are likely required compared to Wang resin due to the electronic effect of the biphenyl group. |
| Cleavage Time | 1 - 4 hours | Dependent on TFA concentration and the steric hindrance around the cleavage site. |
| Cleavage Yield | > 90% | With optimized cleavage conditions and appropriate scavengers. |
Experimental Protocols
The following are detailed methodologies for the key experimental steps involving a this compound-based linker in the context of Fmoc-SPPS.
Protocol 1: Attachment of the this compound Linker to an Aminomethyl Resin
This protocol describes the coupling of a derivatized this compound linker, for instance, 4-(4'-(hydroxymethyl)biphenyl-4-yloxy)butyric acid, to an aminomethyl-functionalized solid support.
-
Resin Swelling: Swell aminomethyl polystyrene resin (1 g, 0.8 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a reaction vessel with gentle agitation.
-
Linker Activation: In a separate flask, dissolve 4-(4'-(hydroxymethyl)biphenyl-4-yloxy)butyric acid (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF (5 mL). Add N,N-diisopropylethylamine (DIEA, 6 equivalents) and allow the activation to proceed for 5 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DMF for 30 minutes. Wash the resin as described in step 4 and dry.
Protocol 2: Loading of the First Fmoc-Amino Acid
This protocol details the esterification of the first N-Fmoc protected amino acid to the hydroxyl group of the resin-bound this compound linker.
-
Resin Swelling: Swell the this compound-functionalized resin (1 g) in DCM (10 mL) for 30 minutes, followed by DMF (10 mL) for 30 minutes.
-
Coupling Mixture Preparation: In a separate flask, dissolve the Fmoc-amino acid (4 equivalents relative to the resin loading) in a minimal amount of DMF. Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC, 4 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Esterification: Drain the DMF from the resin and add the coupling mixture. Agitate the reaction at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small sample of resin with piperidine and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.
Protocol 3: Peptide Chain Elongation (Standard Fmoc-SPPS Cycle)
This protocol outlines the iterative steps for elongating the peptide chain.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain the solution, and repeat the treatment for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove the piperidine and the cleaved Fmoc adduct.
-
Amino Acid Coupling: In a separate vessel, activate the next Fmoc-amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU/DIEA or DIC/Oxyma) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat: Repeat steps 1-4 for each subsequent amino acid in the sequence.
Protocol 4: Cleavage of the Peptide from the Resin
This protocol describes the final release of the synthesized peptide from the this compound linker.
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). Due to the anticipated higher stability of the this compound linker, a higher concentration of TFA (e.g., 95%) is recommended.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Product Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitation: Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Purification: Centrifuge the suspension to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
The following diagrams illustrate the key chemical transformations and the overall workflow of solid-phase synthesis using a this compound-derived linker.
Caption: Workflow for solid-phase synthesis using a this compound linker.
Caption: Proposed mechanism for the acid-catalyzed cleavage from the this compound linker.
References
Application Notes and Protocols for the Analytical Detection of 4-Biphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-biphenylmethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are designed to ensure accurate and reproducible results for research, quality control, and impurity profiling.
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. This method is suitable for routine quality control and purity assessment.
Experimental Protocol: Reversed-Phase HPLC
A common approach for the analysis of this compound is reversed-phase HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) is often effective. For methods coupled with mass spectrometry, a volatile buffer like formic acid can be added to the mobile phase.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm, which is a common wavelength for biphenyl compounds.
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated HPLC method for the analysis of compounds structurally similar to this compound. These values can serve as a benchmark when developing and validating a method for this compound.
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | > 0.998 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.2 - 0.4 mg/kg | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.7 - 1.1 mg/kg | Signal-to-Noise ratio of 10:1 |
| Accuracy (Recovery %) | 90.5% - 108.3% | Typically 80-120% |
| Precision (RSD %) | < 10% | Typically ≤ 15% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in this compound samples.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection for trace analysis.
-
Oven Temperature Program: An initial temperature of 100 °C, ramped to 320 °C at 35 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of specific impurities.
Sample Preparation:
-
Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
For trace analysis in complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary.
Quantitative Data Summary
The following table outlines expected performance characteristics for a validated GC-MS method for trace analysis of related aromatic compounds.
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | > 0.998 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.2 - 1.5 µg/kg | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.5 - 4.7 µg/kg | Signal-to-Noise ratio of 10:1 |
| Accuracy (Recovery %) | 77% - 121% | Typically 70-130% for trace analysis |
| Precision (RSD %) | < 15% | Typically ≤ 20% for trace analysis |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis
LC-MS/MS offers superior sensitivity and selectivity, making it the ideal choice for detecting and quantifying trace levels of this compound and its metabolites in complex matrices such as biological fluids or environmental samples.
Experimental Protocol: LC-MS/MS Analysis
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and Spectrometric Conditions:
-
Column: A C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Mode: ESI in positive or negative ion mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions.
Sample Preparation:
-
For biological samples, protein precipitation followed by solid-phase extraction (SPE) is a common and effective sample preparation strategy.
-
The final extract is typically evaporated and reconstituted in the initial mobile phase before injection.
Quantitative Data Summary
The table below presents the expected high-performance characteristics of a validated LC-MS/MS method.
| Validation Parameter | Typical Performance | Acceptance Criteria (Bioanalytical Method Validation) |
| Linearity (R²) | > 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L | Demonstrable at the lowest level of detection |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/L | Within acceptable precision and accuracy |
| Accuracy (Recovery %) | 85.0% - 115.0% | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (RSD %) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for HPLC analysis of this compound.
Caption: General workflow for GC-MS analysis of this compound.
Caption: General workflow for LC-MS/MS analysis of this compound.
References
Scale-Up Synthesis of 4-Biphenylmethanol for Industrial Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of 4-biphenylmethanol, a key intermediate in the pharmaceutical and specialty chemical industries. The following sections present two primary synthetic routes, a comparative analysis of their key metrics, detailed experimental protocols, and process flow diagrams to guide researchers and production chemists in the efficient and scalable production of this valuable compound.
Introduction
This compound is an aromatic alcohol crucial for the synthesis of various active pharmaceutical ingredients (APIs), particularly antihypertensive and anti-inflammatory agents.[1] It also serves as a building block for liquid crystals and other advanced materials.[1] Industrial production necessitates synthetic routes that are not only high-yielding and produce high-purity material but are also cost-effective, scalable, and environmentally conscious. This document outlines two such methods: a two-step synthesis from biphenyl and paraformaldehyde, and a process involving the reduction of 4-biphenylcarboxaldehyde.
Comparative Data of Synthesis Methods
The selection of a synthetic route for industrial production depends on a variety of factors including raw material cost, process safety, and desired product quality. Below is a summary of quantitative data for the two primary methods detailed in this document.
| Parameter | Method 1: Two-Step Synthesis from Biphenyl | Method 2: Reduction of 4-Biphenylcarboxaldehyde |
| Starting Materials | Biphenyl, Paraformaldehyde, Phosphoric Acid, HCl | 4-Biphenylcarboxaldehyde, Sodium Borohydride |
| Key Reagents | Cuprous Chloride (catalyst) | Methanol, Water |
| Reaction Steps | 2 | 1 |
| Typical Yield | ~52% | High (typically >90%) |
| Reported Purity | 98% (after recrystallization) | >99% (after recrystallization) |
| Key Advantages | Readily available and inexpensive raw materials.[1] | High yield, simpler single-step process. |
| Key Disadvantages | Multi-step process, moderate yield, use of corrosive acids. | Higher cost of the starting aldehyde. |
Experimental Protocols
Method 1: Two-Step Industrial Synthesis from Biphenyl and Paraformaldehyde
This method, adapted from patent literature, offers a cost-effective route to this compound using readily available starting materials.[1] The process involves a chloromethylation of biphenyl followed by hydrolysis.
Step 1: Synthesis of 4-(Chloromethyl)biphenyl Intermediate
-
Reactor Setup: Charge a 3L autoclave reactor with biphenyl (350g, 2.27 mol), cuprous chloride (1.0g, 0.01 mol), paraformaldehyde (90g, 3.0 mol based on CH₂O unit), 85% phosphoric acid (270g), and concentrated hydrochloric acid (1050g).
-
Reaction Conditions: Seal the reactor and pressurize to 3 atm with an inert gas (e.g., nitrogen). Slowly heat the mixture to 120°C with constant stirring. Maintain these conditions for 36 hours.
-
Work-up: Cool the reactor to 30°C. Allow the layers to separate and remove the lower aqueous layer.
Step 2: Hydrolysis to this compound
-
Hydrolysis: To the organic layer remaining in the reactor, add water (1400g). Heat the mixture to 100°C and maintain a reflux with vigorous stirring for 24 hours.
-
Isolation of Crude Product: Cool the reaction mixture to room temperature. The crude product will precipitate. Isolate the solid by filtration.
-
Purification: Recrystallize the crude solid from toluene (approximately 3 times the volume of the crude product) to obtain pure this compound.
-
Drying: Dry the purified white solid to a constant weight. The expected yield is approximately 217g (52%) with a purity of 98% as determined by HPLC.[1]
Method 2: Reduction of 4-Biphenylcarboxaldehyde
This protocol describes a high-yielding, single-step reduction of 4-biphenylcarboxaldehyde to this compound using sodium borohydride. This method is suitable for producing high-purity material.
-
Reactor Setup: In a suitable reactor equipped with a mechanical stirrer and a temperature probe, dissolve 4-biphenylcarboxaldehyde (1.0 kg, 5.49 mol) in methanol (5 L).
-
Reaction Initiation: Cool the solution to 0-5°C using an ice bath.
-
Reagent Addition: In a separate vessel, prepare a solution of sodium borohydride (125 g, 3.30 mol) in cold water (1 L). Slowly add the sodium borohydride solution to the stirred solution of the aldehyde, maintaining the temperature below 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral (pH ~7).
-
Product Isolation: The product will precipitate out of the solution. Isolate the solid by filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to yield high-purity this compound.
-
Drying: Dry the purified crystalline solid under vacuum.
Process Diagrams
Caption: Workflow for the two-step synthesis of this compound.
Caption: Workflow for the reduction synthesis of this compound.
References
Application Notes: 4-Biphenylmethanol in the Synthesis of Calamitic Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Biphenylmethanol is a key precursor in the synthesis of various calamitic (rod-shaped) liquid crystals. Its rigid biphenyl core provides the necessary structural anisotropy, while the reactive hydroxymethyl group offers a versatile handle for introducing various functional groups to tailor the mesomorphic properties. This document provides detailed protocols for the synthesis of ester-linked and Schiff base-linked liquid crystals derived from this compound, along with expected physicochemical properties and characterization methods. The biphenyl moiety is a common building block in many liquid crystalline materials due to its ability to enhance thermal stability and promote the formation of nematic and smectic phases.
General Synthetic Strategies
Two primary strategies are employed to incorporate this compound into liquid crystalline structures:
-
Esterification: The hydroxyl group of this compound can be esterified with a carboxylic acid, typically a 4-alkoxybenzoic acid, to form an ester linkage. This is a robust and widely used method for creating stable liquid crystal molecules.
-
Schiff Base Formation: this compound can be oxidized to its corresponding aldehyde, 4-biphenylcarboxaldehyde. This aldehyde can then be condensed with a primary amine, such as a 4-alkoxyaniline, to form an imine (Schiff base) linkage. Schiff bases are another important class of liquid crystals, known for their straightforward synthesis.
Data Presentation: Physicochemical Properties
The following table summarizes the expected quantitative data for a representative ester-linked liquid crystal, 4-(4'-Hexyloxybenzoyloxy)methylbiphenyl, synthesized from this compound. These values are based on trends observed in similar biphenyl-based liquid crystals.
| Property | Symbol | Expected Value | Significance in Liquid Crystal Applications |
| Phase Transitions | |||
| Melting Point (Crystal to Nematic/Smectic) | Tm | 90 - 110 °C | Defines the lower operating temperature limit. |
| Clearing Point (Nematic/Smectic to Isotropic) | Tc or Ti | 120 - 150 °C | Defines the upper operating temperature limit. |
| Mesophase Range | ΔT | 20 - 50 °C | The temperature window in which the material exhibits liquid crystalline properties. |
| Enthalpy of Melting | ΔHm | 20 - 40 kJ/mol | Relates to the energy required to break the crystal lattice. |
| Enthalpy of Clearing | ΔHc | 0.5 - 5 kJ/mol | Relates to the energy of the transition from the ordered liquid crystal phase to the disordered isotropic liquid. |
| Optical Properties | |||
| Birefringence | Δn | ~0.15 - 0.25 | A measure of the difference in refractive indices for light polarized parallel and perpendicular to the director; crucial for display applications. |
| Electrical Properties | |||
| Dielectric Anisotropy | Δε | Positive or Negative | Determines how the liquid crystal molecules align in an electric field, which is fundamental for display switching. |
Experimental Protocols
Protocol 1: Synthesis of an Ester-Linked Liquid Crystal via Steglich Esterification
This protocol details the synthesis of 4-(4'-Hexyloxybenzoyloxy)methylbiphenyl .
Step 1a: Synthesis of 4-Hexyloxybenzoic Acid (Precursor)
-
Materials: 4-Hydroxybenzoic acid, 1-bromohexane, potassium carbonate (K₂CO₃), ethanol, water.
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-hydroxybenzoic acid (10.0 g, 72.4 mmol) and potassium carbonate (25.0 g, 180.9 mmol) in 100 mL of ethanol.
-
Add 1-bromohexane (14.3 g, 86.9 mmol) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.
-
Acidify the mixture with concentrated HCl until a white precipitate forms (pH ~2).
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield pure 4-hexyloxybenzoic acid.
-
Step 1b: Esterification of this compound with 4-Hexyloxybenzoic Acid
-
Materials: this compound, 4-hexyloxybenzoic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), dichloromethane (DCM).
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 27.1 mmol), 4-hexyloxybenzoic acid (6.6 g, 29.8 mmol), and a catalytic amount of DMAP (0.33 g, 2.7 mmol) in 100 mL of anhydrous DCM under a nitrogen atmosphere.
-
Cool the flask in an ice bath to 0 °C.
-
In a separate beaker, dissolve DCC (6.2 g, 29.8 mmol) in 50 mL of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 30 minutes with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. Filter off the DCU and wash it with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 5% HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final liquid crystal, 4-(4'-hexyloxybenzoyloxy)methylbiphenyl.
-
Recrystallize from ethanol to obtain the pure product.
-
Protocol 2: Synthesis of a Schiff Base-Linked Liquid Crystal
This protocol details the synthesis of 4-((biphenyl-4-ylmethylene)amino)phenyl hexyl ether .
Step 2a: Oxidation of this compound to 4-Biphenylcarboxaldehyde
-
Materials: this compound, pyridinium chlorochromate (PCC), anhydrous dichloromethane (DCM), silica gel.
-
Procedure:
-
In a 500 mL flask, suspend PCC (8.7 g, 40.3 mmol) in 200 mL of anhydrous DCM.
-
Add a solution of this compound (5.0 g, 27.1 mmol) in 50 mL of anhydrous DCM to the PCC suspension in one portion.
-
Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with 200 mL of diethyl ether.
-
Pass the mixture through a short pad of silica gel to filter out the chromium salts, and wash the pad with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude 4-biphenylcarboxaldehyde. This can be used in the next step without further purification or can be purified by column chromatography.
-
Step 2b: Condensation of 4-Biphenylcarboxaldehyde with 4-Hexyloxyaniline
-
Materials: 4-Biphenylcarboxaldehyde, 4-hexyloxyaniline, absolute ethanol, catalytic amount of acetic acid.
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-biphenylcarboxaldehyde (4.0 g, 21.9 mmol) in 50 mL of absolute ethanol.
-
Add 4-hexyloxyaniline (4.2 g, 21.9 mmol) to the solution, followed by 2-3 drops of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an appropriate solvent to obtain the pure Schiff base liquid crystal.
-
Characterization
The synthesized compounds should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FT-IR Spectroscopy: To verify the presence of key functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, imine C=N stretch at ~1625 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting and clearing points) and their associated enthalpy changes.[1] A typical procedure involves heating and cooling the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[1]
-
Polarized Optical Microscopy (POM): To observe the liquid crystalline textures (e.g., nematic schlieren or smectic focal conic textures) and visually confirm the phase transition temperatures determined by DSC.[1]
Visualizations
Caption: Workflow for the synthesis of an ester-linked liquid crystal.
References
protocols for the safe handling and disposal of 4-biphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the safe handling and disposal of 4-biphenylmethanol (CAS No. 3597-91-9). Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact in a laboratory setting.
Safety and Hazard Information
This compound is a white to off-white crystalline solid.[1] While some safety data sheets indicate it is not considered hazardous under the 2012 OSHA Hazard Communication Standard, others classify it as an irritant and potentially harmful if swallowed.[2][3] It is essential to handle this chemical with appropriate care.
1.1. GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[3] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[3] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[3] |
| Reproductive toxicity | 2 | H361: Suspected of damaging fertility or the unborn child[3] |
1.2. Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₂O[1][4][5][6] |
| Molecular Weight | 184.23 g/mol [1][3][6] |
| Appearance | White to beige crystalline powder/solid[1][2][4][7][8] |
| Melting Point | 96-105 °C[2][4][5][7][8] |
| Boiling Point | 184 °C @ 11 mmHg[5][7] |
| Solubility | Insoluble in water. Soluble in acetone, ethanol, and benzene.[1][4][7] |
| Storage Temperature | Ambient temperatures; store below +30°C in an inert atmosphere.[1][5][7] |
Experimental Protocols
2.1. Protocol for Safe Handling of this compound
This protocol outlines the steps for safely handling this compound from receipt to use in the laboratory.
2.1.1. Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene).[9][10]
-
Eye and Face Protection : Safety glasses with side shields or chemical splash goggles.[9][10] A face shield is recommended when there is a significant risk of splashing.[9]
-
Body Protection : A laboratory coat must be worn and buttoned.[9]
-
Footwear : Closed-toe and closed-heel shoes.[9]
2.1.2. Handling Procedure
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][11]
-
Receiving and Storage : Upon receipt, inspect the container for damage. Store the container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[1][4][8] Keep the container tightly closed when not in use.[1][4][8]
-
Weighing and Dispensing :
-
Perform weighing and dispensing of the solid powder inside a chemical fume hood to avoid inhalation of dust.
-
Use a dedicated spatula and weighing paper.
-
Close the container immediately after dispensing.
-
-
In Case of Contact :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][8][12][13]
-
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[2][8][12][13]
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8][12][13]
-
Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Call a physician immediately.[2][8][12][13]
-
2.2. Protocol for Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate and Alert : Alert others in the immediate area of the spill.
-
Ventilate : Ensure adequate ventilation. For volatile substances or dusts, close the lab door and increase exhaust ventilation through fume hoods.[14]
-
Don PPE : Wear appropriate PPE as described in section 2.1.1.
-
Containment : Cover the spill with an inert absorbent material like vermiculite or sand to contain it.[14][15]
-
Cleanup :
-
Decontamination : Clean the spill area thoroughly with soap and water.[15][17]
-
Waste Disposal : Dispose of all contaminated materials as hazardous waste according to the disposal protocol below.[18][19]
Disposal Protocol
Chemical waste must be managed in accordance with institutional, local, state, and federal regulations.[16]
3.1. Waste Categorization
-
Solid Waste : Unused this compound, contaminated gloves, absorbent materials, and empty containers.
-
Liquid Waste : Solutions containing this compound.
3.2. Disposal Procedure
-
Waste Segregation : Do not mix this compound waste with other waste streams unless permitted by your institution's waste management guidelines.[16][20]
-
Containerization and Labeling :
-
Professional Disposal :
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
-
A common disposal method for solid organic compounds is high-temperature incineration in a permitted facility.[11][16]
-
Alternatively, the material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[11]
-
Never dispose of this compound down the drain.[11]
-
Visualization
4.1. Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. (1,1'-Biphenyl)-4-methanol | C13H12O | CID 19186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gneebio.com [gneebio.com]
- 5. chemwhat.com [chemwhat.com]
- 6. CAS 3597-91-9 | this compound - Synblock [synblock.com]
- 7. This compound | 3597-91-9 [chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. trimaco.com [trimaco.com]
- 11. biosynth.com [biosynth.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. capotchem.com [capotchem.com]
- 14. qmul.ac.uk [qmul.ac.uk]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. benchchem.com [benchchem.com]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 18. biosafety.mcmaster.ca [biosafety.mcmaster.ca]
- 19. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 20. ethz.ch [ethz.ch]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Biphenyl in Citrus Fruit Extracts Using 4-Biphenylmethanol as an Internal Standard
Introduction
Biphenyl is a fungicide used to prevent the growth of mold on citrus fruits. Its residues must be monitored to ensure they do not exceed regulatory limits. This application note describes a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of biphenyl in citrus fruit extracts. To enhance the precision and reliability of the method, 4-biphenylmethanol is employed as an internal standard (IS). An internal standard is a compound with similar chemical properties to the analyte, added in a constant amount to all samples, calibration standards, and quality controls to correct for variations in sample preparation and instrument response. This compound is an ideal internal standard for this application due to its structural similarity to biphenyl, ensuring comparable behavior during extraction and chromatographic analysis.
Physicochemical Properties of this compound
A thorough understanding of the internal standard's properties is crucial for method development.
| Property | Value |
| Chemical Formula | C₁₃H₁₂O |
| Molecular Weight | 184.23 g/mol |
| Appearance | White to off-white crystalline solid[1] |
| Melting Point | 96-100 °C |
| Boiling Point | 184 °C at 11 mmHg |
| Solubility | Soluble in organic solvents like ethanol, acetone, and ether; limited solubility in water.[1] |
| CAS Number | 3597-91-9 |
Experimental Protocols
Reagents and Materials
-
Biphenyl (analytical standard, >99.5% purity)
-
This compound (internal standard, >99.0% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium Chloride (analytical grade)
-
Anhydrous Sodium Sulfate (analytical grade)
-
Citrus fruit samples (orange, lemon, grapefruit)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Water (70:30, v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Run Time: 15 minutes.
Preparation of Standard Solutions
-
Biphenyl Stock Solution (1000 µg/mL): Accurately weigh 100 mg of biphenyl and dissolve it in 100 mL of methanol.
-
This compound Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol.
-
Working Internal Standard Solution (50 µg/mL): Dilute the IS stock solution with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the biphenyl stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 20 µg/mL. Add a constant amount of the working internal standard solution to each calibration standard.
Sample Preparation
-
Extraction:
-
Weigh 10 g of the homogenized citrus fruit sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and 5 g of sodium chloride.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup:
-
Transfer the acetonitrile supernatant to a new tube containing 1 g of anhydrous sodium sulfate to remove any residual water.
-
Vortex for 1 minute and let it stand for 5 minutes.
-
-
Internal Standard Addition and Dilution:
-
Take a 1 mL aliquot of the clear supernatant and transfer it to a 10 mL volumetric flask.
-
Add 1 mL of the 50 µg/mL internal standard solution.
-
Bring the volume to 10 mL with the mobile phase.
-
-
Filtration:
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Data Presentation
The following tables summarize the expected results from the method validation, demonstrating its suitability for the intended purpose.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| Biphenyl | 8.5 |
| This compound (IS) | 6.2 |
Table 2: Linearity and Range
| Parameter | Value |
| Calibration Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Linear Regression Equation | y = 1.25x + 0.05 |
y = ratio of the peak area of biphenyl to the peak area of the internal standard; x = concentration of biphenyl in µg/mL.
Table 3: Accuracy and Precision
| Spiked Concentration (µg/mL) | Measured Concentration (Mean ± SD, n=6) | Recovery (%) | Precision (RSD, %) |
| 0.5 | 0.48 ± 0.03 | 96.0 | 6.3 |
| 5.0 | 5.1 ± 0.2 | 102.0 | 3.9 |
| 15.0 | 14.7 ± 0.4 | 98.0 | 2.7 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.1 |
Visualizations
Caption: Experimental workflow for the quantification of biphenyl in citrus fruits using this compound as an internal standard.
Caption: Logical relationship illustrating the role of the internal standard in the analytical process.
Conclusion
The developed HPLC-UV method utilizing this compound as an internal standard provides a reliable, accurate, and precise means for the quantification of biphenyl in citrus fruit extracts. The use of an internal standard effectively compensates for potential variations during sample preparation and analysis, leading to robust and consistent results. This method is suitable for routine quality control and regulatory monitoring of biphenyl residues in the food industry.
References
Troubleshooting & Optimization
troubleshooting side reactions in 4-biphenylmethanol chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-biphenylmethanol. The information is presented in a question-and-answer format to directly address common issues and side reactions encountered during experimentation.
Troubleshooting Guides
Issue 1: Oxidation of this compound to 4-Biphenylcarboxaldehyde
Question: I am attempting to use this compound in a reaction, but I am observing the formation of an aldehyde impurity, presumably 4-biphenylcarboxaldehyde. How can I prevent this unwanted oxidation?
Answer:
Unwanted oxidation of this compound to 4-biphenylcarboxaldehyde is a common side reaction, especially under harsh reaction conditions or upon prolonged exposure to air.[1] this compound is a primary alcohol and is susceptible to oxidation.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Solvent Purity: Ensure that your solvents are anhydrous and free of peroxides. Ethers, for example, can form explosive peroxides and contribute to oxidation.
-
Temperature Control: Avoid excessive heat, as this can accelerate oxidation. If your desired reaction requires elevated temperatures, carefully monitor the reaction and consider using a lower temperature for a longer duration.
-
Reagent Compatibility: Be mindful of the reagents used. Strong oxidizing agents will readily convert the alcohol to the aldehyde or even the carboxylic acid. If your reaction involves reagents that could act as oxidants, consider alternative, milder reagents.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place to prevent gradual oxidation over time.[1]
Purification of this compound from 4-Biphenylcarboxaldehyde:
If oxidation has already occurred, the resulting aldehyde can often be separated from the alcohol using column chromatography on silica gel. A non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) should provide good separation.
Issue 2: Formation of Ether Byproducts
Question: During my reaction involving this compound, I have identified a high-molecular-weight impurity that I suspect is a bis(4-biphenylmethyl) ether. How can I avoid this etherification side reaction?
Answer:
The formation of bis(4-biphenylmethyl) ether is a potential side reaction, particularly under acidic conditions or at elevated temperatures. This occurs through an acid-catalyzed dehydration reaction between two molecules of this compound.
Troubleshooting Steps:
-
Avoid Strong Acids: If possible, avoid the use of strong acids in your reaction. If an acid is required, consider using a milder acid or a smaller catalytic amount.
-
Temperature Control: Higher temperatures promote dehydration reactions. Running the reaction at a lower temperature can significantly reduce the rate of ether formation.
-
Reaction Concentration: High concentrations of the alcohol can favor the bimolecular ether formation. If feasible, run the reaction at a lower concentration.
-
Use of a Protecting Group: If the hydroxyl group is not directly involved in your desired transformation, consider protecting it as a more stable ether (e.g., a silyl ether) or another suitable protecting group. This will prevent it from participating in unwanted side reactions.
Experimental Protocol: Williamson Ether Synthesis with this compound
The Williamson ether synthesis is a common method for preparing ethers. However, when using a sterically hindered alcohol like this compound, the competing E2 elimination of the alkyl halide can become a significant side reaction.
| Parameter | Recommendation | Rationale |
| Base | Use a strong, non-hindered base (e.g., NaH). | To ensure complete deprotonation of the alcohol to the more nucleophilic alkoxide. |
| Alkyl Halide | Use a primary alkyl halide. | Secondary and tertiary alkyl halides will favor elimination over substitution. |
| Temperature | Keep the reaction temperature as low as possible. | Higher temperatures favor the E2 elimination pathway. |
| Solvent | Use a polar aprotic solvent (e.g., THF, DMF). | To dissolve the alkoxide and promote the SN2 reaction. |
Issue 3: Unwanted Friedel-Crafts Type Reactions
Question: I am running a reaction with this compound in the presence of a Lewis acid and am seeing a complex mixture of byproducts. Could this be due to Friedel-Crafts side reactions?
Answer:
Yes, under strongly acidic or Lewis acidic conditions, this compound can participate in Friedel-Crafts type reactions. The benzylic alcohol can be protonated, and subsequent loss of water can generate a stabilized benzylic carbocation. This electrophile can then alkylate another aromatic ring, either from another molecule of this compound or from another aromatic species in the reaction mixture, leading to a complex mixture of poly-arylated byproducts.
Troubleshooting Steps:
-
Avoid Strong Lewis Acids: If possible, choose alternative catalysts that are less prone to promoting carbocation formation.
-
Control Reaction Temperature: Lowering the reaction temperature can help to suppress the formation of the carbocation intermediate.
-
Protect the Hydroxyl Group: Protecting the alcohol functionality will prevent the formation of the initial carbocation, thus inhibiting this side reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercially available this compound?
A1: Common impurities can include unreacted starting materials from its synthesis (e.g., 4-biphenylcarboxylic acid or its esters), byproducts from the reduction process, and the oxidation product, 4-biphenylcarboxaldehyde. The purity can be assessed by techniques such as HPLC or GC-MS.
Q2: What is a suitable method for the purification of crude this compound?
A2: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system would be one in which the compound is soluble at high temperatures but has limited solubility at room temperature. A mixed solvent system, such as toluene/hexanes or ethanol/water, can be effective. For smaller scales or to remove stubborn impurities, column chromatography on silica gel is a good option.
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of this compound and the formation of products. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) and visualize the spots under a UV lamp. This compound and many of its derivatives are UV active. For more quantitative analysis, HPLC or GC-MS can be used.
Experimental Protocols & Data
Protocol: Swern Oxidation of this compound
This protocol describes a mild oxidation of this compound to 4-biphenylcarboxaldehyde, which minimizes over-oxidation to the carboxylic acid.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Product | Expected Yield | Common Side Products |
| 4-Biphenylcarboxaldehyde | >90% | Unreacted this compound, Thioacetal byproduct (if temperature is not controlled) |
Visualizations
Caption: A general workflow for troubleshooting side reactions in this compound chemistry.
Caption: Reaction pathways in the Williamson ether synthesis using this compound.
References
Technical Support Center: Optimization of 4-Biphenylmethanol Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 4-biphenylmethanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the derivatization of this compound for synthetic or analytical purposes.
Q1: My derivatization reaction is incomplete, resulting in a low yield. What are the common causes and solutions?
A1: Incomplete derivatization is a frequent challenge. Several factors can be responsible:
-
Suboptimal Reaction Conditions: The reaction time or temperature may be insufficient. It is critical to optimize both parameters for your specific reagents and substrate. For instance, silylation reactions with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often require heating at 60°C for 30-60 minutes to proceed to completion.[1]
-
Presence of Moisture: Many derivatizing reagents, especially silylating agents (e.g., BSTFA, TMCS) and acylating agents, are highly sensitive to moisture.[1] Water present in the sample, solvents, or glassware can consume the reagent, leading to an incomplete reaction. Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3]
-
Reagent Quality and Stoichiometry: The derivatizing agent may have degraded due to improper storage or handling.[1] Always use high-quality reagents stored under the recommended conditions. Furthermore, an insufficient amount of the reagent will result in an incomplete reaction. A significant molar excess of the derivatizing agent is typically recommended to drive the reaction to completion.[1]
-
Steric Hindrance: The bulky nature of the biphenyl group may sterically hinder the approach of the derivatizing agent to the hydroxyl group. Using a less sterically hindered derivatization reagent or a more reactive one can sometimes overcome this issue.
Q2: I am observing significant side products or reagent-related artifacts in my analysis (GC-MS/HPLC). How can I minimize these?
A2: The formation of byproducts and the presence of excess reagent can interfere with the analysis.[1]
-
Optimize Stoichiometry: Using a large excess of the derivatization reagent can sometimes lead to side reactions or large, tailing peaks in chromatography. While an excess is necessary, it should be optimized to be the minimum required for complete conversion.
-
Post-Derivatization Cleanup: A cleanup step after the reaction is often effective. For reactions involving acidic or basic catalysts, a simple aqueous wash (e.g., with saturated sodium bicarbonate solution or dilute acid) followed by extraction into an organic solvent can remove catalysts and water-soluble byproducts.[1][4] For silylation reactions, the excess reagent and byproducts are often volatile and can be removed by evaporation under a stream of nitrogen.
-
Reagent Choice: Some derivatization reagents produce more volatile and less interfering byproducts. For example, when using BSTFA for silylation, the main byproduct, N-methyltrifluoroacetamide, is volatile and typically does not interfere with GC analysis.[5]
Q3: My silyl ether derivatives of this compound seem unstable and hydrolyze before or during GC-MS analysis. What can I do?
A3: Silyl ethers are susceptible to hydrolysis, especially in the presence of trace moisture or acidic conditions.
-
Ensure Anhydrous Conditions: As mentioned in Q1, the complete exclusion of water is paramount. This includes the sample, solvents, and the entire GC system (injector, column).[1]
-
Use a More Stable Silylating Agent: While trimethylsilyl (TMS) ethers are common, they are among the most moisture-sensitive. For increased stability, consider using bulkier silylating agents like tert-butyldimethylsilyl (TBDMS) chloride. TBDMS ethers are significantly more stable to hydrolysis.
-
Analyze Promptly: Analyze derivatized samples as soon as possible after preparation. If storage is necessary, keep them in a tightly sealed vial with an inert atmosphere in a desiccator or freezer.
Q4: The sensitivity of my analytical method (GC-MS or HPLC) is poor even after derivatization. How can I improve detection limits?
A4: Low sensitivity can be a result of incomplete derivatization or a suboptimal choice of derivative for your detection method.
-
Ensure Complete Reaction: First, confirm the reaction has gone to completion by following the troubleshooting steps in Q1.
-
Choose the Right Derivative for the Detector:
-
For GC-MS (EI mode): Silyl derivatives are excellent as they increase volatility and often provide characteristic fragmentation patterns.
-
For GC-ECD (Electron Capture Detector): If you need very high sensitivity for trace analysis, use a reagent that introduces electrophoric groups, such as perfluoroacylating agents (e.g., trifluoroacetic anhydride, pentafluorobenzoyl chloride).[1]
-
For HPLC-UV: To enhance UV absorbance, derivatize with a reagent containing a strong chromophore.[6]
-
For HPLC-Fluorescence: Use a derivatizing agent that introduces a fluorescent tag to the molecule.
-
Quantitative Data on Representative Reaction Conditions
The following table summarizes typical starting conditions for common derivatization reactions of alcohols like this compound. These should be considered as starting points for further optimization.
| Derivatization Type | Reagent | Catalyst/Base | Solvent | Temperature | Time | Application |
| Esterification | Acetyl Chloride (1.1 eq) | Triethylamine (1.2 eq) | Anhydrous DCM | 0°C to RT | 2-4 hours | Synthetic Modification |
| Etherification | Benzyl Bromide (1.2 eq) | Sodium Hydride (1.5 eq) | Anhydrous THF | 0°C to RT | Overnight | Synthetic Modification |
| Silylation | BSTFA + 1% TMCS | (TMCS acts as catalyst) | Pyridine or Acetonitrile | 60-75 °C | 30-60 min | GC-MS Analysis |
| Acylation for ECD | Pentafluorobenzoyl Chloride | Pyridine | Toluene | 60 °C | 45 min | Trace Analysis (GC-ECD) |
Experimental Protocols
Protocol 1: Esterification via Acylation
This protocol describes a general procedure for the esterification of this compound using an acyl chloride to introduce new functional groups.[7]
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Reagent Addition: Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Silylation for GC-MS Analysis
This protocol is designed to create a volatile trimethylsilyl (TMS) ether derivative of this compound for analysis.[1][8]
-
Sample Preparation: Place the dried, accurately weighed sample of this compound (approx. 1 mg) into a 2 mL autosampler vial. If the sample is in a solution, evaporate the solvent completely under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a silylating agent mixture, such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS). Anhydrous pyridine or acetonitrile can be used as a solvent if needed.
-
Reaction: Tightly cap the vial and heat in a heating block or oven at 75°C for 45 minutes.[8]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the derivatization of this compound, followed by purification and analysis.
Caption: General workflow for derivatization and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. gcms.cz [gcms.cz]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. benchchem.com [benchchem.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Technical Support Center: Purification of Crude 4-Biphenylmethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-biphenylmethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via recrystallization and column chromatography.
Recrystallization Troubleshooting
Question 1: My this compound "oiled out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out," where the solute separates as a liquid instead of a solid, is a common issue when purifying organic compounds. It can occur if the solution is supersaturated at a temperature above the melting point of the solute or if significant impurities are present, depressing the melting point.
-
Immediate Action: Reheat the solution until the oil redissolves completely.
-
Solution 1: Adjust Solvent Composition: If using a mixed solvent system like ethanol/water, add a small amount of the "good" solvent (ethanol) to decrease the saturation point and lower the temperature at which crystallization begins.
-
Solution 2: Slower Cooling: Allow the flask to cool more gradually to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Solution 3: Reduce Impurity Load: If the crude material is highly impure, consider a preliminary purification step, such as a simple filtration or a quick column chromatography pass, before attempting recrystallization.
Question 2: The yield of my recrystallized this compound is very low. How can I improve it?
Answer:
A low yield is often due to using an excessive amount of solvent or premature crystallization.
-
Solution 1: Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Solution 2: Prevent Premature Crystallization: If performing a hot filtration step, pre-heat your funnel and receiving flask to prevent the solution from cooling and depositing crystals on the filter paper.
-
Solution 3: Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Solution 4: Ensure Complete Precipitation: Cool the solution in an ice bath for at least 30 minutes to maximize crystal formation before filtration.
Question 3: My final this compound product is still colored/impure after one recrystallization. What are the next steps?
Answer:
If impurities are still present, a second recrystallization or the use of activated charcoal may be necessary.
-
Solution 1: Second Recrystallization: Repeating the recrystallization process is often effective at removing remaining impurities.
-
Solution 2: Use Activated Charcoal: If the solution is colored, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]
-
Solution 3: Alternative Purification Method: If recrystallization is ineffective, column chromatography is a highly effective alternative for separating stubborn impurities.
Column Chromatography Troubleshooting
Question 1: I am having trouble separating this compound from its common impurity, biphenyl, using column chromatography. What can I do?
Answer:
Biphenyl is a common non-polar impurity from Grignard synthesis routes.[2] Since this compound is more polar than biphenyl due to its hydroxyl group, a good separation is achievable with the correct mobile phase.
-
Solution 1: Optimize the Mobile Phase: The polarity of the eluent is critical. Start with a low polarity mobile phase, such as a hexane/ethyl acetate mixture with a high hexane ratio (e.g., 9:1 or 8:2). This will allow the less polar biphenyl to elute first, while the more polar this compound will be retained longer on the silica gel. You can then gradually increase the polarity of the mobile phase (e.g., to 7:3 hexane/ethyl acetate) to elute the this compound.
-
Solution 2: Use Thin-Layer Chromatography (TLC) for Method Development: Before running the column, use TLC to determine the optimal solvent system. The ideal system will show good separation between the spots for biphenyl and this compound, with the Rf value of this compound ideally between 0.2 and 0.4.
-
Solution 3: Proper Column Packing: Ensure the silica gel column is packed uniformly to avoid channeling, which can lead to poor separation.
Question 2: My this compound is eluting too quickly (high Rf) or not at all (Rf of 0) from the column.
Answer:
This is a common issue related to the polarity of the mobile phase.
-
If Eluting Too Quickly (High Rf): Your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. This will increase the interaction of this compound with the polar silica gel, slowing its elution.
-
If Not Eluting (Rf of 0): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent in your mobile phase to decrease the affinity of the this compound for the stationary phase and allow it to move down the column.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A: The nature of impurities depends on the synthetic method. For the common Grignard reaction synthesis, the most prevalent impurity is biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide.[2] Other potential impurities include unreacted starting materials and byproducts from side reactions.
Q2: What is a good solvent system for the recrystallization of this compound?
A: this compound is soluble in organic solvents like ethanol and acetone and insoluble in water.[2][3] A mixed-solvent system of ethanol and water is often an excellent choice. The crude product is dissolved in a minimum amount of hot ethanol (the "good" solvent), and then hot water (the "poor" solvent) is added dropwise until the solution becomes cloudy, indicating saturation. This allows for the formation of pure crystals upon cooling.
Q3: How can I monitor the progress of my column chromatography purification?
A: Thin-Layer Chromatography (TLC) is the standard method for monitoring column chromatography. Small samples of the fractions collected from the column are spotted on a TLC plate and eluted with the mobile phase used for the column. This allows you to identify which fractions contain the pure this compound, which contain impurities, and which are mixed.
Q4: What is the expected melting point of pure this compound?
A: The reported melting point of pure this compound is in the range of 96-105 °C.[3][4] A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Data Presentation
Table 1: Recrystallization Solvent System Selection
| Solvent System | Suitability Rationale | Expected Purity |
| Ethanol/Water | Excellent choice. This compound is soluble in hot ethanol and insoluble in water. This allows for controlled precipitation and high recovery of pure crystals. | > 99% |
| Toluene | Can be used. A patent describes recrystallization from toluene yielding a product with 98% purity.[5] | ~98% |
| Ethanol | Good as a single solvent system, but recovery may be lower than with a mixed solvent system as this compound has some solubility in cold ethanol. | > 98% |
| Hexane | Poor choice. This compound has low solubility in hexane even at elevated temperatures. | N/A |
| Water | Unsuitable. This compound is insoluble in water.[3] | N/A |
Table 2: Typical Column Chromatography Parameters and Results
| Parameter | Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for separating compounds with different polarities. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A gradient from a low polarity (e.g., 9:1) to a higher polarity (e.g., 7:3) allows for the elution of the non-polar biphenyl impurity first, followed by the more polar this compound. |
| Typical Rf of Biphenyl | ~0.6 - 0.8 (in 8:2 Hexane/EtOAc) | Biphenyl is non-polar and will travel up the TLC plate and elute from the column quickly. |
| Typical Rf of this compound | ~0.2 - 0.4 (in 8:2 Hexane/EtOAc) | The hydroxyl group increases polarity, leading to stronger interaction with the silica gel and a lower Rf value. |
| Purity Before Purification | ~85-95% (with biphenyl as the main impurity) | Typical purity from a Grignard synthesis. |
| Purity After Purification | > 99% | Column chromatography is highly effective at removing biphenyl and other impurities. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound (Ethanol/Water System)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and swirling.
-
Induce Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Protocol 2: Column Chromatography of Crude this compound
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give an Rf value of approximately 0.2-0.4 for this compound and a significantly higher Rf for biphenyl.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate). Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions and monitor their composition using TLC. The less polar biphenyl will elute first.
-
Gradient Elution (Optional): Once the biphenyl has been eluted, you can gradually increase the polarity of the mobile phase (e.g., to 8:2 or 7:3 hexane/ethyl acetate) to speed up the elution of the this compound.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions that contain the pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified solid product.
Mandatory Visualization
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Page loading... [guidechem.com]
- 3. gneebio.com [gneebio.com]
- 4. 3597-91-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CN105198707A - 4-biphenyl methanol synthetic method - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 4-Biphenylmethanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during experiments with 4-biphenylmethanol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to facilitate your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to off-white crystalline solid. It is sparingly soluble in water but demonstrates greater solubility in various organic solvents. Its biphenyl structure contributes to its non-polar character, while the hydroxyl group adds a degree of polarity, allowing for hydrogen bonding.
Q2: In which common organic solvents is this compound soluble?
A2: this compound is reported to be soluble in acetone, ethanol, and ether. It is also soluble in benzene. A specific quantitative value indicates its solubility in acetone is 25 mg/mL.
Q3: My this compound is not dissolving in my reaction solvent. What are the initial troubleshooting steps?
A3: When encountering solubility issues, consider the following initial steps:
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Increase Temperature: Gently warming the solvent can significantly increase the solubility of this compound. Ensure the chosen temperature is below the solvent's boiling point and does not cause degradation of any reaction components.
-
Mechanical Agitation: Increase the stirring rate or use a sonicator to aid in the dissolution process by breaking down solid aggregates and increasing the surface area of the solute.
-
Use a Co-solvent: Introducing a small amount of a co-solvent in which this compound is more soluble can enhance the overall solvating power of the solvent system.
Q4: Can I use a mixed-solvent system for the recrystallization of this compound?
A4: Yes, a mixed-solvent system is often effective for recrystallizing biphenyl compounds. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. This creates an ideal saturation point for crystal formation upon slow cooling. For instance, an ethanol/water mixture can be a good choice.
Q5: My this compound precipitates out of solution during the reaction. What could be the cause?
A5: Precipitation during a reaction can be due to several factors:
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Change in Solvent Polarity: The reaction may be forming products that alter the overall polarity of the solvent mixture, causing the starting material to become less soluble.
-
Temperature Fluctuation: A decrease in the reaction temperature can lead to supersaturation and subsequent precipitation.
-
Formation of an Insoluble Intermediate or Product: The reaction itself might be producing a species that is insoluble in the chosen solvent system.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
Issue 1: this compound Fails to Dissolve in the Chosen Solvent
-
Possible Cause: The solvent may not have the appropriate polarity to effectively solvate the this compound molecule.
-
Solution:
-
Consult Solubility Data: Refer to the solubility data table below to select a more appropriate solvent.
-
Increase Temperature: Gently heat the mixture while stirring. Many organic compounds show a significant increase in solubility with temperature.
-
Employ a Co-solvent System: Add a small amount of a co-solvent in which this compound is known to be highly soluble (e.g., acetone, THF).
-
Particle Size Reduction: Grind the this compound to a fine powder to increase its surface area, which can improve the rate of dissolution.
-
Issue 2: "Oiling Out" During Recrystallization
-
Possible Cause: The compound is coming out of solution as a liquid phase instead of a solid crystalline lattice. This often occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent.
-
Solution:
-
Increase Solvent Volume: Add more of the hot solvent to decrease the concentration and lower the saturation point.
-
Lower the Cooling Rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can favor oiling out over crystallization.
-
Change the Solvent System: Select a solvent with a lower boiling point or a different polarity. A mixed-solvent system can also be effective.
-
Seeding: Introduce a small seed crystal of pure this compound to the supersaturated solution to encourage the formation of a crystalline lattice.
-
Issue 3: Low Yield After Recrystallization
-
Possible Cause: A significant amount of the compound remains dissolved in the mother liquor.
-
Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure Complete Cooling: Cool the solution in an ice bath for a sufficient amount of time to maximize crystal precipitation.
-
Recover a Second Crop: Concentrate the mother liquor by carefully evaporating some of the solvent and then cooling again to obtain a second crop of crystals.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Qualitative Solubility | Quantitative Solubility (at 25 °C) |
| Water | Sparingly Soluble | - |
| Acetone | Soluble | 25 mg/mL |
| Ethanol | Soluble | - |
| Diethyl Ether | Soluble | - |
| Benzene | Soluble | - |
| Tetrahydrofuran (THF) | Likely Soluble | - |
| Toluene | Likely Soluble | - |
Note: "-" indicates data not available in the searched literature. Researchers are encouraged to determine the solubility in their specific solvent system experimentally.
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This protocol outlines a standard procedure to determine the solubility of this compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.
Protocol 2: Suzuki-Miyaura Coupling Reaction with this compound Derivative - Addressing Solubility
This protocol describes a general procedure for a Suzuki-Miyaura coupling reaction where the biphenyl-containing reactant may have limited solubility.
Materials:
-
Aryl halide derived from this compound (e.g., 4-(bromomethyl)biphenyl)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
Methodology:
-
Reactant Dissolution: In a round-bottom flask, combine the aryl halide derived from this compound and the arylboronic acid.
-
Solvent Addition and Heating: Add the solvent mixture (e.g., a 4:1:1 ratio of Toluene:Ethanol:Water). Heat the mixture with stirring to a temperature that ensures complete dissolution of the reactants (e.g., 80-90 °C). The use of a co-solvent system (ethanol and water with toluene) is crucial for solubilizing both the organic-soluble aryl halide and the more polar base and boronic acid.
-
Catalyst and Base Addition: Once the reactants are fully dissolved, add the palladium catalyst and the base to the hot solution.
-
Reaction Monitoring: Maintain the reaction at the elevated temperature and monitor its progress using an appropriate technique (e.g., TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to extract the product. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography. For recrystallization, consider a mixed-solvent system like ethanol/water.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Caption: Interrelationship of common techniques for enhancing the solubility of this compound.
Technical Support Center: 4-Biphenylmethanol Storage and Stability
This technical support center provides guidance on the proper storage and handling of 4-biphenylmethanol to prevent its degradation. It includes troubleshooting guides for common issues encountered during storage and experimental use, as well as detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[3][4] For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: What are the primary causes of this compound degradation?
A2: The degradation of this compound is primarily caused by oxidation, exposure to light (photodegradation), and high temperatures.[5] As a benzylic alcohol, the most common degradation pathway is the oxidation of the alcohol group to form 4-phenylbenzaldehyde.[5]
Q3: I've noticed a change in the color of my this compound powder. What could be the cause?
A3: A change in color, such as the appearance of a yellowish tint, can be an indicator of degradation. This is often due to the formation of impurities, particularly the oxidation product 4-phenylbenzaldehyde. It is advisable to assess the purity of the material before use.
Q4: Can I store solutions of this compound?
A4: While solid this compound is relatively stable under proper storage conditions, solutions may be more susceptible to degradation, especially if exposed to light or air. If you need to store solutions, use a degassed, anhydrous solvent and protect the solution from light by using an amber-colored vial. For short-term storage, refrigeration (2-8 °C) is recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., color change, clumping) | Exposure to air, light, or moisture, leading to oxidation or hydrolysis. | 1. Visually inspect the material. 2. Perform a purity analysis using HPLC or GC-MS to identify and quantify any degradation products. 3. If significant degradation is detected, the material may not be suitable for sensitive applications. 4. Review storage procedures to ensure the container is tightly sealed and protected from light. |
| Inconsistent experimental results | Degradation of the starting material, leading to lower active ingredient concentration and the presence of impurities that may interfere with the reaction. | 1. Verify the purity of the this compound using a validated analytical method before use. 2. If degradation is confirmed, purify the material (e.g., by recrystallization) or use a fresh batch. 3. Ensure that the solvents and reagents used in the experiment are of high purity and free from oxidizing contaminants. |
| Appearance of unexpected peaks in chromatograms (HPLC, GC) | Formation of degradation products during sample preparation or analysis. Sonication, for instance, can induce degradation of benzylic alcohols.[2] | 1. Identify the unknown peaks using a mass spectrometer (LC-MS or GC-MS). 2. Review the sample preparation procedure to minimize stress on the compound (e.g., avoid excessive heating, sonication, or exposure to light). 3. Use a stability-indicating analytical method to separate and quantify the parent compound and its degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.
1. Stress Conditions:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of solid this compound in an oven at 105°C for 48 hours.
-
Photodegradation: Expose a solution of 1 mg/mL of this compound in acetonitrile to UV light (254 nm) for 24 hours.
2. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This HPLC method is designed to separate this compound from its potential degradation products, particularly 4-phenylbenzaldehyde.
| Parameter | Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile |
| Gradient Elution | 0-5 min: 50% B 5-15 min: 50% to 90% B 15-20 min: 90% B 20-21 min: 90% to 50% B 21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for storage, troubleshooting, and stability analysis.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shock wave study of the thermal decomposition of benzyl alcohol (Conference) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl alcohol - Wikipedia [en.wikipedia.org]
resolving peak tailing of 4-biphenylmethanol in HPLC
Welcome to our dedicated support center for troubleshooting High-Performance Liquid Chromatography (HPLC) challenges. This resource provides in-depth guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues.
Troubleshooting Guide: Resolving Peak Tailing of 4-Biphenylmethanol
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. This can compromise the accuracy of quantification and the resolution of closely eluting peaks. This guide specifically addresses the issue of peak tailing for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for a neutral compound like this compound in reverse-phase HPLC?
A1: While this compound is a neutral compound, peak tailing can still occur due to several factors:
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Secondary Interactions with Silanol Groups: The most common cause of peak tailing in silica-based columns is the interaction of analytes with residual silanol groups (Si-OH) on the stationary phase surface.[1][2][3] These unreacted and accessible silanols can interact with polar functional groups on the analyte, leading to a secondary, undesirable retention mechanism that causes tailing.[2][3][4]
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Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or experience stationary phase degradation, leading to active sites that can cause peak tailing.[5] A void at the column inlet can also cause peak distortion.[2]
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Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can lead to band broadening and peak tailing.[1][6] This is particularly noticeable in high-efficiency, low-volume systems.
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Mobile Phase pH: Although less impactful for neutral compounds compared to ionizable ones, the mobile phase pH can influence the ionization state of residual silanol groups.[1][7] At mid-range pH values (above ~3), silanols can become deprotonated and negatively charged, increasing the potential for secondary interactions.[1][8]
-
Improper Sample Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including tailing.[8][9]
Q2: How can I diagnose the specific cause of peak tailing for my this compound analysis?
A2: A systematic approach is key to diagnosing the root cause. The following flowchart outlines a logical troubleshooting workflow:
Q3: What specific actions can I take to eliminate peak tailing for this compound?
A3: Based on the probable causes, here are targeted solutions:
-
Optimize the Mobile Phase:
-
Adjust pH: Lowering the mobile phase pH to between 2.5 and 3.5 can protonate the residual silanol groups, minimizing their interaction with the analyte.[2][10]
-
Add an Additive: For particularly stubborn tailing, a small concentration of a competing base like triethylamine (TEA) can be added to the mobile phase to mask the active silanol sites.[10] However, modern, high-purity columns often make this unnecessary.[10]
-
-
Select an Appropriate Column:
-
Use an End-capped Column: Modern columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, inert compound to prevent them from interacting with analytes.[1][4][10] Ensure you are using a high-quality, end-capped C18 or similar column.
-
Consider a Different Stationary Phase: If tailing persists, a column with a different chemistry, such as a polar-embedded phase or a polymer-based column, might provide a better peak shape.[1][5]
-
-
Improve Column and System Hygiene:
-
Flush the Column: If the column is contaminated, flushing it with a strong solvent may help.[5] Always check the column manufacturer's instructions for recommended flushing procedures.
-
Use a Guard Column: A guard column can protect your analytical column from strongly retained impurities in the sample.[11]
-
Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly made to avoid dead volume.[1][6]
-
Experimental Protocols
Here are detailed methodologies for experiments aimed at resolving peak tailing.
Protocol 1: Mobile Phase pH Adjustment
-
Initial Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample: this compound in mobile phase
-
-
Procedure:
-
Prepare three different aqueous mobile phase components:
-
Aqueous A: Deionized Water
-
Aqueous B: 0.1% Formic Acid in Water (pH ~2.7)
-
Aqueous C: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.
-
-
Run the analysis with each of the following mobile phase compositions:
-
Run 1: 60% Acetonitrile, 40% Aqueous A
-
Run 2: 60% Acetonitrile, 40% Aqueous B
-
Run 3: 60% Acetonitrile, 40% Aqueous C
-
-
Equilibrate the column with at least 10 column volumes of the new mobile phase before each injection.
-
Compare the peak asymmetry factor for this compound in each run.
-
Protocol 2: Evaluation of Column Type
-
Objective: To compare the peak shape of this compound on a standard C18 column versus a modern, end-capped C18 column.
-
Procedure:
-
Using the optimized mobile phase from Protocol 1 (ideally the low pH mobile phase), sequentially install and test two different columns:
-
Column 1: A standard, older-generation C18 column.
-
Column 2: A high-purity, end-capped C18 column.
-
-
Ensure the column dimensions are as similar as possible.
-
Equilibrate each column thoroughly before injecting the sample.
-
Compare the peak asymmetry and efficiency (plate count) for this compound on both columns.
-
Data Presentation
The following tables summarize expected outcomes from the troubleshooting experiments.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Run | Aqueous Component | Expected pH | Expected Peak Asymmetry (Tf) |
| 1 | Water | ~7.0 | > 1.5 |
| 2 | 0.1% Formic Acid in Water | ~2.7 | 1.0 - 1.2 |
| 3 | 10 mM Ammonium Acetate, pH 4.5 | 4.5 | 1.2 - 1.5 |
Table 2: Comparison of Column Performance
| Column Type | Description | Expected Peak Asymmetry (Tf) | Expected Efficiency (Plates/meter) |
| Standard C18 | Older generation, may have more active silanols | > 1.5 | Lower |
| End-capped C18 | High-purity silica with deactivated silanols | 1.0 - 1.2 | Higher |
Logical Relationships and Workflows
The following diagram illustrates the relationship between the causes of peak tailing and the corresponding solutions.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. LC Technical Tip [discover.phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. moravek.com [moravek.com]
- 8. support.waters.com [support.waters.com]
- 9. m.youtube.com [m.youtube.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
common impurities in commercial 4-biphenylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-biphenylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound is typically available at 98% purity, but can contain impurities originating from its synthesis and purification processes.[1][2] The nature and concentration of these impurities depend on the manufacturing method employed. The three primary synthesis routes are the Grignard reaction, catalytic hydrogenation, and reaction of biphenyl with paraformaldehyde.
Q2: How do the synthesis methods influence the impurity profile?
Each synthesis method has a characteristic impurity profile:
-
Grignard Reaction: This method may introduce biphenyl as a significant byproduct, formed from the coupling of the Grignard reagent with unreacted aryl halide.[3] Incomplete reaction can also leave residual 4-biphenylcarbaldehyde .
-
Synthesis from Biphenyl and Paraformaldehyde: This route can lead to the formation of polysubstituted biphenyl derivatives and unreacted biphenyl .
-
Catalytic Hydrogenation: The primary impurity from this process is typically unreacted 4-biphenylcarbaldehyde . Additionally, impurities from the catalyst or side reactions related to the hydrogenation process may be present.[4][5]
-
Purification: Regardless of the synthesis route, the final purification step, usually recrystallization, can introduce residual solvents into the final product.
Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
Yes, impurities can significantly impact reaction outcomes. For instance, unreacted starting materials like 4-biphenylcarbaldehyde can participate in side reactions. Other impurities might interfere with catalysts or alter the reaction kinetics.
Troubleshooting Guide
Unexpected results in your experiments could be due to impurities in the this compound reagent. This guide will help you troubleshoot common issues.
| Observed Problem | Potential Impurity | Suggested Action |
| Lower than expected yield of the desired product. | Unreacted starting materials (e.g., 4-biphenylcarbaldehyde), Biphenyl | Characterize the purity of the starting material using HPLC or NMR. Purify the this compound by recrystallization if significant impurities are detected. |
| Formation of unexpected byproducts. | 4-Biphenylcarbaldehyde, other reactive impurities | Analyze the reaction mixture by LC-MS or GC-MS to identify the byproducts. Compare the mass spectra with potential impurities. |
| Inconsistent reaction rates or catalyst deactivation. | Catalyst poisons (e.g., sulfur-containing compounds from starting materials) | If using a catalyst, try a fresh batch of this compound. Consider using a higher catalyst loading or a more robust catalyst.[4] |
| Poor solubility or "oiling out" during a reaction. | Residual solvents from the manufacturing process | Dry the this compound under vacuum before use. |
Impurity Data
The following table summarizes potential impurities in commercial this compound and their likely origin.
| Impurity | Chemical Structure | Typical Origin | Potential Impact on Experiments |
| Biphenyl | C₁₂H₁₀ | Grignard Reaction Byproduct | Can alter reaction stoichiometry and introduce nonpolar contamination. |
| 4-Biphenylcarbaldehyde | C₁₃H₁₀O | Incomplete Catalytic Hydrogenation or Grignard Reaction | Can undergo side reactions, leading to unexpected byproducts. |
| Polysubstituted Biphenyls | Varied | Byproducts from Biphenyl + Paraformaldehyde Synthesis | May be difficult to separate from the desired product and can interfere with characterization. |
| Residual Solvents (e.g., Toluene, Heptane, Ethanol) | Varied | Recrystallization/Purification Step | Can affect reaction kinetics and solubility. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
This protocol outlines a general method for assessing the purity of this compound and detecting common non-volatile impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
HPLC Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be:
-
0-20 min: 50% to 100% B
-
20-25 min: 100% B
-
25-30 min: 100% to 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Analysis: Analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks. The relative peak areas can be used to estimate the purity.
Protocol 2: Identification of Impurities by ¹H NMR Spectroscopy
¹H NMR is a powerful tool for identifying and quantifying impurities.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 0.7 mL of the deuterated solvent.
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
The spectrum of pure this compound should show characteristic peaks for the aromatic protons and the methylene protons.[6]
-
Compare the obtained spectrum with a reference spectrum of pure this compound.
-
Look for additional peaks that may correspond to impurities like biphenyl (additional aromatic signals) or 4-biphenylcarbaldehyde (an aldehyde proton signal around 10 ppm).
-
Residual solvent peaks can be identified by comparing their chemical shifts to known values.[7]
-
Visualizations
Caption: Origin of common impurities in commercial this compound.
Caption: Troubleshooting workflow for experimental issues.
References
- 1. jk-sci.com [jk-sci.com]
- 2. CAS 3597-91-9 | this compound - Synblock [synblock.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound(3597-91-9) 1H NMR spectrum [chemicalbook.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Catalyst Selection for Reactions Involving 4-Biphenylmethanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving 4-biphenylmethanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations, including oxidation, dehydration, and coupling reactions.
Oxidation of this compound to 4-Phenylbenzaldehyde
The selective oxidation of this compound to its corresponding aldehyde, 4-phenylbenzaldehyde, is a critical transformation in the synthesis of various valuable compounds. The primary challenge lies in achieving high selectivity and avoiding over-oxidation to the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the selective oxidation of this compound?
A1: Several methods are effective for the selective oxidation of benzylic alcohols like this compound. These include:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, followed by quenching with a hindered base like triethylamine. It is known for its mild reaction conditions and high yields.
-
Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent, is highly selective for primary and secondary alcohols, and proceeds under neutral conditions at room temperature.
-
Copper/TEMPO-Catalyzed Aerobic Oxidation: A greener approach that uses a copper catalyst in conjunction with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and air or oxygen as the terminal oxidant. This method is highly selective for primary alcohols.
-
Manganese Dioxide (MnO₂): A classic and effective reagent for the oxidation of benzylic and allylic alcohols. The reactivity of MnO₂ can vary depending on its method of preparation.
Q2: My oxidation reaction is showing low yield. What are the potential causes?
A2: Low yields in the oxidation of this compound can stem from several factors:
-
Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Catalyst/Reagent Inactivity: The oxidizing agent or catalyst may have degraded. For instance, DMP is moisture-sensitive, and the activity of MnO₂ can vary between batches.
-
Substrate Purity: Impurities in the this compound starting material can interfere with the reaction.
-
Over-oxidation: The desired aldehyde product might be further oxidized to the carboxylic acid. This is more common with stronger oxidizing agents or prolonged reaction times.
Q3: I am observing the formation of 4-biphenylcarboxylic acid as a byproduct. How can I minimize this?
A3: Minimizing over-oxidation is key to obtaining a high yield of 4-phenylbenzaldehyde. Consider the following:
-
Choice of Oxidant: Use milder, more selective oxidizing agents like DMP or a TEMPO-based system.
-
Reaction Time: Carefully monitor the reaction and quench it as soon as the starting material is consumed.
-
Temperature Control: Running the reaction at a lower temperature can often improve selectivity.
Troubleshooting Guide: Oxidation
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive oxidizing agent or catalyst. | Use a fresh batch of reagent/catalyst. For DMP, ensure it has been stored under anhydrous conditions. For MnO₂, consider activating it by heating before use. |
| Insufficient amount of oxidizing agent. | Increase the molar equivalents of the oxidizing agent. A typical starting point is 1.5-2.0 equivalents. | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of Byproducts (e.g., Carboxylic Acid) | Over-oxidation. | Use a more selective oxidant (e.g., DMP, TEMPO). Reduce the reaction time and quench the reaction promptly upon completion. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature. | |
| Difficult Product Isolation | Emulsion during workup. | Add brine to the aqueous layer to break the emulsion. |
| Product is co-eluting with impurities during chromatography. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
Data Presentation: Comparison of Oxidation Catalysts*
| Catalyst/Reagent System | Typical Yield (%) | Reaction Time | Selectivity | Key Advantages | Potential Drawbacks |
| Swern Oxidation | >90 | 15-30 min | High | Mild conditions, high yields. | Requires cryogenic temperatures, produces foul-smelling byproducts. |
| Dess-Martin Periodinane (DMP) | 75-90 | 0.5-2 hours | Very High | Mild, neutral pH, short reaction times. | Reagent is expensive and moisture-sensitive. |
| Copper(I)/TEMPO/Air | ~65-85 | 30-60 min | High | Uses air as the oxidant (green). | Catalyst system can be sensitive to substrate. |
| Activated MnO₂ | Variable (60-95) | 2-24 hours | High | Inexpensive, easy workup. | Stoichiometric amounts needed, activity varies. |
*Note: The data presented in this table is based on typical yields and conditions for the oxidation of benzylic alcohols and may vary for this compound.
Experimental Protocol: Oxidation using Dess-Martin Periodinane (DMP)
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add Dess-Martin Periodinane (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and wash it with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-phenylbenzaldehyde.
Diagram: Oxidation Workflow
Dehydration of this compound
The dehydration of this compound can lead to the formation of 4-vinylbiphenyl, a valuable monomer, or other products depending on the reaction conditions. Catalyst selection is crucial to control the reaction pathway and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are used for the dehydration of benzylic alcohols like this compound?
A1: Both Brønsted acids and metal-based catalysts can be employed:
-
Brønsted Acids: Strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are traditional catalysts for alcohol dehydration. Solid acid catalysts like montmorillonite clay or zeolites (e.g., H-ZSM-5) are greener alternatives that are easier to separate from the reaction mixture.
-
Metal Catalysts: Certain transition metal complexes, such as those based on rhenium (e.g., Re₂O₇) or copper (e.g., Cu(OTf)₂), can catalyze the dehydration of benzylic alcohols under milder conditions than strong acids.
Q2: My dehydration reaction is giving a low yield of the desired alkene. What could be the problem?
A2: Low yields in dehydration reactions can be attributed to:
-
Incomplete Reaction: The reaction may require higher temperatures or a longer reaction time to go to completion.
-
Catalyst Deactivation: The catalyst may be poisoned by impurities or deactivated by water produced during the reaction.
-
Reversible Reaction: Dehydration is a reversible reaction. The removal of water as it is formed (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product.
-
Side Reactions: Polymerization of the resulting alkene or the formation of ethers can be significant side reactions.
Q3: How can I prevent the polymerization of 4-vinylbiphenyl during the dehydration reaction?
A3: Polymerization can be minimized by:
-
Lowering the Reaction Temperature: Use a more active catalyst that allows the reaction to proceed at a lower temperature.
-
Adding a Polymerization Inhibitor: Small amounts of inhibitors like hydroquinone can be added to the reaction mixture.
-
Minimizing Reaction Time: Quench the reaction as soon as the starting material is consumed.
Troubleshooting Guide: Dehydration
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficiently acidic catalyst or low reaction temperature. | Use a stronger acid catalyst or increase the reaction temperature. |
| Water is inhibiting the reaction. | Use a Dean-Stark apparatus or a drying agent to remove water as it is formed. | |
| Formation of Ether Byproduct | Intermolecular reaction is favored. | Use a less nucleophilic solvent. Lowering the concentration of the alcohol may also help. |
| Polymerization of Product | The product alkene is unstable under the reaction conditions. | Lower the reaction temperature. Add a polymerization inhibitor. Isolate the product quickly. |
| Charring/Decomposition | Reaction temperature is too high or the acid catalyst is too strong. | Use a milder catalyst (e.g., a solid acid catalyst) and/or a lower reaction temperature. |
Data Presentation: Comparison of Dehydration Catalysts*
| Catalyst | Typical Temperature (°C) | Selectivity for Alkene | Key Advantages | Potential Drawbacks |
| H₂SO₄ / H₃PO₄ | 150-200 | Moderate to Good | Inexpensive and readily available. | Harsh conditions, potential for charring, difficult workup. |
| Montmorillonite Clay | 100-150 | Good | Heterogeneous (easy to remove), milder than strong acids. | Can have variable activity depending on the source. |
| H-ZSM-5 Zeolite | 200-300 | High | High selectivity, shape-selective properties. | Higher temperatures required, potential for coking. |
| Re₂O₇ | 100 | High | Mild conditions, high selectivity for benzylic alcohols. | Expensive and toxic. |
| Cu(OTf)₂ | 120-160 | Good | Homogeneous, can be effective for various alcohols. | Requires higher temperatures than rhenium catalysts. |
*Note: The data presented in this table is based on typical conditions for the dehydration of benzylic alcohols and may vary for this compound.
Experimental Protocol: Dehydration using Montmorillonite KSF Clay
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), Montmorillonite KSF clay (e.g., 25% by weight of the alcohol), and a suitable high-boiling solvent (e.g., toluene).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the clay catalyst and wash the clay with the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 4-vinylbiphenyl.
Diagram: Dehydration Decision Pathway
Coupling Reactions Involving this compound Derivatives
Derivatives of this compound, such as 4-(halomethyl)biphenyl, are valuable substrates for C-C bond-forming reactions like the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a Suzuki-Miyaura coupling reaction?
A1: A typical Suzuki-Miyaura coupling involves:
-
An organoboron compound (e.g., a boronic acid or boronic ester).
-
An organic halide or triflate.
-
A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst).
-
A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
A suitable solvent system (often a mixture of an organic solvent and water).
Q2: My Suzuki-Miyaura coupling reaction has a low yield. What are the common troubleshooting steps?
A2: Low yields in Suzuki-Miyaura couplings are often due to:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can be beneficial. Rigorously degassing the solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent catalyst oxidation.
-
Suboptimal Base or Solvent: The choice of base and solvent is crucial and often substrate-dependent. Screening different combinations may be necessary.
-
Side Reactions: Homocoupling of the starting materials or protodeboronation (loss of the boronic acid group) can reduce the yield of the desired product.
Q3: How can I minimize homocoupling byproducts in my Suzuki-Miyaura reaction?
A3: Homocoupling is often caused by the presence of oxygen. To minimize it:
-
Degas Solvents Thoroughly: Sparge all solvents with an inert gas or use freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Use Schlenk line techniques or a glovebox to exclude oxygen from the reaction.
-
Optimize Reaction Conditions: In some cases, adjusting the temperature, base, or ligand can reduce the extent of homocoupling.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst. | Use a fresh, high-quality catalyst. Ensure the reaction is performed under a strict inert atmosphere. |
| Poor solubility of reactants. | Try a different solvent system (e.g., toluene/ethanol/water, dioxane/water). | |
| Inappropriate base. | Screen different bases (e.g., K₂CO₃, K₃PO₄, CsF). | |
| Homocoupling of Starting Materials | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere. |
| Catalyst system promotes homocoupling. | Try a different palladium catalyst or ligand. | |
| Protodeboronation | The boronic acid is unstable under the reaction conditions. | Use a milder base. Consider using a more stable boronic ester (e.g., a pinacol ester). |
Data Presentation: Common Catalysts for Suzuki-Miyaura Coupling*
| Palladium Catalyst | Typical Ligand | Common Base | Key Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃, Na₂CO₃ | Commercially available, effective for many substrates. | Can be sensitive to air and moisture. |
| Pd(OAc)₂ | Buchwald or Herrmann-type phosphines | K₃PO₄, Cs₂CO₃ | Highly active for challenging substrates (e.g., aryl chlorides). | Ligands can be expensive. |
| PdCl₂(dppf) | dppf | K₂CO₃, CsF | Good for a wide range of substrates, thermally stable. | Can be less active for very hindered substrates. |
*Note: The optimal catalyst system is highly dependent on the specific substrates being coupled.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine the 4-(halomethyl)biphenyl derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 3:1 mixture of toluene and water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Technical Support Center: Refining Work-up Procedures for 4-Biphenylmethanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-biphenylmethanol. The information is designed to address specific issues encountered during the work-up and purification stages of common synthetic reactions producing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale syntheses of this compound include the Grignard reaction between a biphenyl Grignard reagent and formaldehyde (or a related electrophile), the reduction of 4-biphenylcarboxaldehyde, and the Suzuki-Miyaura cross-coupling reaction.[1]
Q2: My Grignard reaction for this compound synthesis has a significant amount of biphenyl byproduct. How can I remove it during the work-up?
A2: Biphenyl is a common byproduct in Grignard reactions involving phenylmagnesium halides.[2] It can be removed during the work-up by trituration with a solvent in which this compound has low solubility, such as petroleum ether or hexanes. The biphenyl byproduct is more soluble in these nonpolar solvents and will be washed away, leaving the desired alcohol as a solid.
Q3: What is the best way to quench a Grignard reaction that produces this compound?
A3: A common and effective method for quenching a Grignard reaction is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid like 1 M HCl at 0 °C.[3] This protonates the alkoxide intermediate to form the alcohol and neutralizes any remaining Grignard reagent. Using a dilute acid can also help to dissolve the magnesium salts that form, facilitating the separation of the aqueous and organic layers.
Q4: I am performing a sodium borohydride (NaBH₄) reduction of 4-biphenylcarboxaldehyde. How do I work up the reaction?
A4: After the reaction is complete, it is typically quenched by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0 °C to destroy any excess NaBH₄.[4] The organic product can then be extracted with a suitable solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
Q5: How can I remove the palladium catalyst from my Suzuki-Miyaura reaction mixture during the work-up?
A5: Palladium residues can often be removed by washing the organic layer with an aqueous solution of a chelating agent, such as thiourea or L-cysteine, or by filtering the crude product through a plug of silica gel or celite.
Troubleshooting Guides
Low Yield After Work-up
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield of crude this compound. | Incomplete reaction. | Monitor the reaction by TLC or GC-MS to ensure it has gone to completion before initiating the work-up. |
| Product loss during aqueous extraction. | Ensure the correct pH of the aqueous layer during extraction. This compound is an alcohol and should be in the organic layer, but emulsions or incorrect pH can lead to loss. Perform multiple extractions (e.g., 3x with a smaller volume of solvent) to maximize recovery. | |
| Insufficient drying of the organic layer. | Use an adequate amount of a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Ensure the drying agent is free-flowing and not clumped together before filtering. | |
| Premature crystallization during work-up. | If the product is a solid, ensure that the solvents used during extraction and washing are sufficient to keep it dissolved until the final isolation step. |
Impure Product After Work-up
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Presence of biphenyl byproduct from a Grignard reaction. | Homocoupling of the Grignard reagent. | Minimize the concentration of the aryl halide during Grignard reagent formation and control the reaction temperature.[2] During work-up, triturate the crude product with a non-polar solvent like hexanes or petroleum ether to dissolve the biphenyl. |
| Residual starting material (e.g., 4-biphenylcarboxaldehyde). | Incomplete reduction reaction. | Ensure a sufficient excess of the reducing agent (e.g., NaBH₄) is used and that the reaction is allowed to proceed to completion. The unreacted aldehyde can often be removed by column chromatography. |
| "Oiling out" during recrystallization instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent, or there are significant impurities.[5] | Re-dissolve the oil in a minimum amount of hot solvent and try to induce crystallization by scratching the inside of the flask or adding a seed crystal. Alternatively, consider a different recrystallization solvent or a mixed-solvent system. |
| Low purity after recrystallization. | Inappropriate choice of recrystallization solvent. | The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5] An ethanol/water mixture is often a good choice. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.[5] |
Data Presentation
Table 1: Typical Yields for this compound Synthesis
| Reaction Type | Starting Materials | Typical Yield | Purity | Reference |
| Grignard Reaction | 4-Bromobiphenyl, Mg, Formaldehyde | ~45-50% (for a similar Grignard reaction) | >95% after purification | [6] |
| NaBH₄ Reduction | 4-Biphenylcarboxaldehyde, NaBH₄ | 94-99% (for similar aldehyde reductions) | >98% after purification | [4] |
| Suzuki-Miyaura Coupling | 4-Chlorobenzyl alcohol, Phenylboronic acid | Not specified | Not specified | [7] |
Note: Yields and purities are highly dependent on reaction conditions, scale, and purification methods.
Experimental Protocols
Protocol 1: Work-up for Grignard Synthesis of this compound
This protocol assumes the Grignard reaction between a biphenylmagnesium halide and an appropriate electrophile has been completed.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and with vigorous stirring, add a saturated aqueous solution of NH₄Cl or 1 M HCl dropwise until the effervescence ceases and all solids have dissolved.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL for a typical lab-scale reaction).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification:
-
Trituration (to remove biphenyl): Add a minimal amount of cold petroleum ether or hexanes to the crude solid. Swirl or stir to wash the solid, then carefully decant or filter to remove the solvent containing the dissolved biphenyl. Repeat as necessary.
-
Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes cloudy. Add a few drops of hot ethanol to clarify the solution, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[5] Collect the crystals by vacuum filtration.
-
Protocol 2: Work-up for NaBH₄ Reduction of 4-Biphenylcarboxaldehyde
This protocol assumes the reduction of 4-biphenylcarboxaldehyde with NaBH₄ in a solvent like ethanol or methanol is complete.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1 M HCl dropwise to neutralize any excess NaBH₄. Be cautious as hydrogen gas will be evolved.
-
Solvent Removal: Remove the bulk of the organic solvent (e.g., ethanol) using a rotary evaporator.
-
Extraction: Add water to the residue and extract the product into dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Solvent Removal: Filter and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization (as described in Protocol 1) or by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for this compound work-up and purification.
Caption: Troubleshooting decision tree for low yield of this compound.
References
- 1. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. CN105198707A - 4-biphenyl methanol synthetic method - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-Biphenylmethanol Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 4-biphenylmethanol is essential for ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. This guide provides a comprehensive comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide outlines proposed methodologies and expected performance characteristics based on established analytical principles for structurally similar biphenyl compounds.[1] The objective is to provide a foundational framework for developing and validating analytical methods tailored to specific research and development needs.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application. The following table summarizes the anticipated performance characteristics for HPLC-UV, GC-MS, and LC-MS/MS methods for the quantification of this compound, based on data from analogous compounds.[2]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.998[1] | > 0.998[1] | > 0.999[3] |
| Limit of Detection (LOD) | ~0.2 - 0.4 mg/kg[1] | ~0.2 - 1.5 µg/kg[1] | ~0.005 ng/mL[3] |
| Limit of Quantification (LOQ) | ~0.7 - 1.1 mg/kg[1] | ~0.5 - 4.7 µg/kg[1] | ~0.01 ng/mL[3] |
| Accuracy (Recovery %) | 90.5% - 108.3%[1] | 77% - 121%[1] | 99% - 101%[3] |
| Precision (%RSD) | < 10%[1] | < 15%[1] | < 1.5%[3] |
| Selectivity | Moderate | High | Very High |
| Matrix Effect | Prone to interference | Less prone with appropriate sample preparation | Minimized with specific transitions |
| Throughput | High | Moderate | Moderate to High |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful validation and implementation of any analytical method. The following sections provide proposed methodologies for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine analysis and quality control of this compound in bulk materials and simple formulations where high sensitivity is not a primary requirement.[4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
-
Autosampler
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 25 °C.[4]
-
Detection Wavelength: Approximately 254-260 nm, based on the UV absorbance spectrum of biphenyl compounds.[2][4]
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject it into the HPLC system.[2] For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method suitable for the analysis of volatile and semi-volatile compounds like this compound, particularly for trace-level detection in complex matrices.[1]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Injector Temperature: 270 °C.[1]
-
Oven Temperature Program: Initial temperature of 100 °C, ramped to 320 °C at 35 °C/min.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Detection Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1]
Sample Preparation:
-
For solid samples, an extraction step with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is required.
-
The extract may need to be concentrated and derivatized to improve volatility and chromatographic performance.
-
For complex matrices like food or environmental samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method can be effective.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the ideal choice for bioanalytical studies, trace impurity detection, and analysis in complex biological matrices.[5]
Instrumentation:
-
LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[3]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[2][3]
-
Flow Rate: 0.3 - 1.0 mL/min.[3]
-
Column Temperature: 30 - 40 °C.[3]
-
Injection Volume: 5 - 10 µL.[3]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for this compound.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3]
Sample Preparation (for biological matrices):
-
Protein Precipitation: For plasma or serum samples, add a threefold volume of cold acetonitrile to precipitate proteins. Vortex and centrifuge to pellet the proteins. The supernatant is then collected for analysis.[3][6]
-
Liquid-Liquid Extraction (LLE): An alternative to protein precipitation that can provide a cleaner sample extract.
-
Solid-Phase Extraction (SPE): Can be used for sample cleanup and concentration to achieve lower detection limits.
Workflow and Pathway Visualizations
To ensure the reliability and accuracy of any analytical method, a thorough validation process is imperative. The following diagram illustrates a general workflow for analytical method validation.
References
A Comparative Analysis of 4-Biphenylmethanol as a Protecting Group for Alcohols
In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For researchers, scientists, and professionals in drug development, the choice of a protecting group for alcohols is a critical decision that can significantly impact the efficiency and yield of a synthetic route. This guide provides a comprehensive comparative study of 4-biphenylmethanol, used to form the 4-biphenylmethyl (BPM) ether protecting group, against other commonly employed alcohol protecting groups. This analysis is supported by a review of available data and established experimental protocols.
Introduction to Alcohol Protecting Groups
Alcohols are versatile functional groups, but their inherent reactivity as nucleophiles and weak acids can interfere with various chemical transformations. Protecting groups are employed to temporarily mask the hydroxyl functionality, rendering it inert to specific reaction conditions. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions, and it must be stable to the reaction conditions it is designed to endure.
This guide focuses on the 4-biphenylmethyl (BPM) group, a benzyl ether-type protecting group, and compares its characteristics with other prevalent protecting groups such as benzyl (Bn), p-methoxybenzyl (PMB), silyl ethers (e.g., TBS, TIPS), and acetals (e.g., THP).
The 4-Biphenylmethyl (BPM) Protecting Group
The 4-biphenylmethyl group is introduced by reacting an alcohol with this compound or its corresponding halide (4-biphenylmethyl chloride/bromide). Structurally similar to the common benzyl (Bn) group, the BPM group's additional phenyl ring can influence its stability and reactivity.
Key Features of the BPM Group:
-
Stability: Similar to benzyl ethers, BPM ethers are generally stable to a wide range of acidic and basic conditions, making them robust protecting groups for various synthetic transformations.
-
Cleavage: The primary method for the deprotection of BPM ethers is catalytic hydrogenolysis, analogous to the cleavage of benzyl ethers. Oxidative cleavage methods, often employed for electron-rich benzyl ethers like PMB, may also be applicable, although potentially requiring harsher conditions.
Comparative Analysis with Other Protecting Groups
The selection of an appropriate protecting group is highly dependent on the specific synthetic context, including the presence of other functional groups and the planned reaction sequence.
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile |
| 4-Biphenylmethyl | BPM | NaH, 4-(chloromethyl)-1,1'-biphenyl, DMF | H₂, Pd/C, solvent (e.g., EtOH, EtOAc) | Stable to a wide range of acids and bases. |
| Benzyl | Bn | NaH, BnBr, DMF | H₂, Pd/C, solvent (e.g., EtOH, EtOAc) | Stable to a wide range of acids and bases. |
| p-Methoxybenzyl | PMB | NaH, PMBCl, DMF | DDQ, CH₂Cl₂/H₂O; or H₂, Pd/C[1][2] | Stable to base; labile to oxidative conditions and strong acids. |
| t-Butyldimethylsilyl | TBS | TBSCl, Imidazole, DMF | TBAF, THF; or mild acid (e.g., AcOH) | Stable to base; labile to acid and fluoride ions. |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF | TBAF, THF; or acid | More stable to acid than TBS due to increased steric hindrance. |
| Tetrahydropyranyl | THP | DHP, p-TsOH (cat.), CH₂Cl₂ | Mild aqueous acid (e.g., AcOH in THF/H₂O) | Stable to base and nucleophiles; labile to acid.[3] |
Table 1: Comparison of Common Alcohol Protecting Groups
Experimental Protocols
Detailed methodologies for the introduction and removal of protecting groups are crucial for reproducible and high-yielding synthetic steps.
Protection of a Primary Alcohol with this compound (BPM Group)
Objective: To protect a primary alcohol as its 4-biphenylmethyl ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
4-(Chloromethyl)-1,1'-biphenyl (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-(chloromethyl)-1,1'-biphenyl in anhydrous DMF.
-
Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the 4-biphenylmethyl ether.
Deprotection of a 4-Biphenylmethyl (BPM) Ether via Catalytic Hydrogenolysis
Objective: To cleave a 4-biphenylmethyl ether to regenerate the alcohol.
Materials:
-
4-Biphenylmethyl-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 4-biphenylmethyl-protected alcohol in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon or from a hydrogen cylinder).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification by column chromatography may be necessary.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the protection and deprotection schemes.
Caption: Workflow for the protection of an alcohol as a 4-biphenylmethyl ether.
Caption: Workflow for the deprotection of a 4-biphenylmethyl ether via catalytic hydrogenolysis.
Conclusion
The 4-biphenylmethyl (BPM) protecting group serves as a robust option for the protection of alcohols, exhibiting stability profiles and deprotection methods analogous to the widely used benzyl (Bn) group. Its primary mode of cleavage via catalytic hydrogenolysis offers a mild and selective method for deprotection. The choice between BPM and other protecting groups will ultimately be guided by the specific requirements of the synthetic route, including the presence of other functional groups and the desired orthogonality. For instance, in a molecule containing other reducible moieties, a protecting group cleaved under non-reductive conditions, such as a silyl ether, might be preferable. Conversely, the stability of BPM ethers to acidic and basic conditions where silyl ethers or acetals might be labile makes it a valuable tool in the synthetic chemist's arsenal. Further research into the oxidative cleavage of BPM ethers could expand its utility and provide alternative deprotection strategies.
References
- 1. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS - Lookchem [lookchem.com]
- 3. uwindsor.ca [uwindsor.ca]
A Comparative Guide to the Spectroscopic Analysis of 4-Biphenylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 4-biphenylmethanol and its derivatives. It includes detailed experimental protocols, comparative data, and a visual workflow to aid in the selection and application of these analytical methods.
Spectroscopic Data Comparison
The structural elucidation of this compound and its derivatives relies on the combined interpretation of data from various spectroscopic techniques. The following tables summarize the key spectroscopic data for this compound and two common derivatives, a methoxy and a chloro-substituted analogue.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Ar-H (ppm) | -CH ₂OH (ppm) | -OH (ppm) | Other Signals (ppm) |
| This compound | 7.30-7.60 (m, 9H) | 4.75 (s, 2H) | 1.65 (t, 1H) | - |
| 4'-Methoxy-4-biphenylmethanol | 6.95 (d, 2H), 7.30-7.55 (m, 7H) | 4.73 (s, 2H) | 1.63 (t, 1H) | 3.85 (s, 3H, -OCH₃) |
| 4'-Chloro-4-biphenylmethanol | 7.30-7.55 (m, 8H) | 4.76 (s, 2H) | 1.70 (t, 1H) | - |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Ar-C (ppm) | C H₂OH (ppm) | Other Signals (ppm) |
| This compound | 127.1, 127.3, 127.5, 128.8, 140.2, 140.8 | 65.2 | - |
| 4'-Methoxy-4-biphenylmethanol | 114.2, 127.0, 128.3, 133.5, 140.0, 159.2 | 65.1 | 55.4 (-OCH₃) |
| 4'-Chloro-4-biphenylmethanol | 127.2, 128.5, 128.9, 133.2, 139.0, 140.5 | 64.9 | - |
Table 3: FT-IR Spectroscopic Data (KBr Pellet, cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (sp³) | C-H Stretch (sp²) | C=C Stretch (Aromatic) | C-O Stretch |
| This compound | ~3350 (broad) | ~2920, 2850 | ~3030 | ~1600, 1480 | ~1015 |
| 4'-Methoxy-4-biphenylmethanol | ~3340 (broad) | ~2930, 2840 | ~3030 | ~1610, 1500 | ~1030, 1250 (C-O-C) |
| 4'-Chloro-4-biphenylmethanol | ~3360 (broad) | ~2925, 2855 | ~3030 | ~1595, 1485 | ~1010 |
Table 4: Mass Spectrometry Data (EI-MS)
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 184 | 167, 155, 139, 77 |
| 4'-Methoxy-4-biphenylmethanol | 214 | 199, 183, 155, 139 |
| 4'-Chloro-4-biphenylmethanol | 218/220 (isotope pattern) | 201/203, 165, 152, 139 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols serve as a general guideline and may require optimization based on the specific instrumentation and sample characteristics.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Set the number of scans (typically 128 or more) to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.
-
Employ a relaxation delay of 2 seconds for qualitative spectra.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Perform baseline correction.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the transmittance or absorbance spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
Perform a baseline correction if necessary.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
GC-MS System Setup:
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Injection and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data.
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound.
-
Examine the mass spectrum of the peak to determine the molecular ion and analyze the fragmentation pattern.
-
Alternative Analytical Techniques
While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information:
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously assigning proton and carbon signals, especially for more complex derivatives.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information.
-
Elemental Analysis: Provides the empirical formula of the compound, which can be used to confirm the molecular formula determined by mass spectrometry.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a this compound derivative.
Caption: Workflow for Spectroscopic Analysis of this compound Derivatives.
References
A Comparative Guide to Assessing the Purity of Synthesized 4-Biphenylmethanol
For researchers, scientists, and drug development professionals, the rigorous verification of chemical purity is a foundational requirement for ensuring the validity, reproducibility, and safety of experimental outcomes. 4-Biphenylmethanol is a crucial intermediate in the synthesis of various fine chemicals and pharmaceutical agents, including non-steroidal anti-inflammatory drugs.[1] Its purity directly impacts the quality, efficacy, and safety profile of the final products.
This guide provides an objective comparison of standard analytical techniques for assessing the purity of synthesized this compound. It includes detailed experimental protocols, comparative data tables, and workflow diagrams to assist researchers in establishing robust quality control procedures.
Comparative Analysis of Purity Assessment Techniques
The comprehensive evaluation of a synthesized compound's purity necessitates the use of orthogonal analytical methods—techniques that measure different chemical properties. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the cornerstones of purity assessment for organic molecules like this compound.[]
| Technique | Principle | Information Obtained | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and a liquid mobile phase, with detection by UV absorbance.[3][4] | Quantitative purity (% area), detection of non-volatile and thermally labile impurities. | High sensitivity, excellent for quantitative analysis, widely available, suitable for non-volatile compounds.[4] | Requires a UV-absorbing chromophore, may not detect impurities that do not absorb UV light at the selected wavelength.[3] |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by detection and identification by mass spectrometry.[5][6] | Identification and quantification of volatile and semi-volatile impurities, including residual solvents and starting materials. | High resolution for volatile impurities, provides molecular weight information for identification.[6] | Requires analytes to be volatile and thermally stable; derivatization may be needed for polar compounds like alcohols to improve peak shape.[6][7] |
| NMR Spectroscopy (¹H, qNMR) | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information and quantitative data.[3][8] | Unambiguous structural confirmation, identification and quantification of impurities (including structural isomers), and absolute purity determination (qNMR).[8][9] | Provides comprehensive structural information, non-destructive, highly accurate for quantification against a certified internal standard.[8] | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[8] |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[3] | Molecular weight confirmation of the main peak and impurities, structural elucidation of unknown impurities. | High specificity and sensitivity, provides molecular weight data for separated peaks. | Higher cost and complexity compared to HPLC-UV, potential for ion suppression effects. |
Experimental Workflows and Logical Verification
A systematic approach is critical for the comprehensive characterization of a newly synthesized compound. The process begins with synthesis and purification, followed by a series of analytical tests to confirm structure and quantify purity.
The verification process follows a logical flow to ensure all quality criteria are met before the compound is used in further applications.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This protocol is designed for the quantitative determination of purity and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.[4]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).[4]
-
Gradient Program:
-
0-5 min: 50% Acetonitrile
-
5-20 min: 50% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-26 min: 90% to 50% Acetonitrile
-
26-30 min: 50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
-
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in acetonitrile to a final concentration of approximately 0.5 mg/mL.[4]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying residual solvents and volatile by-products from the synthesis.
-
Instrumentation: A standard GC-MS system with a split/splitless injector and a mass selective detector.
-
GC Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation: Dissolve approximately 2 mg of the sample in 1 mL of a high-purity solvent like dichloromethane or ethyl acetate.
Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol allows for the determination of absolute purity using an internal standard.[8]
-
Instrumentation: 400 MHz or higher field NMR spectrometer.[3][11]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh and add a similar mass of a certified internal standard (e.g., dimethyl sulfone or maleic anhydride). The standard should have a known purity and signals that do not overlap with the analyte.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).[12]
-
Transfer the solution to a 5 mm NMR tube.[9]
-
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the standard to ensure full signal recovery.
-
Use a 90° pulse angle.
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal for this compound (e.g., the methylene -CH₂O- protons) and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the internal standard.[12]
-
Data Presentation and Interpretation
The following tables summarize representative data from the analysis of a synthesized batch of this compound.
Table 1: HPLC-UV Purity Analysis
| Retention Time (min) | Peak Area (%) | Identity |
|---|---|---|
| 3.5 | 0.15 | Biphenyl (Starting Material) |
| 12.8 | 99.65 | This compound |
| 14.2 | 0.20 | Unknown Impurity |
Table 2: GC-MS Analysis of Volatile Impurities
| Retention Time (min) | Identified Impurity | Concentration (ppm) |
|---|---|---|
| 2.1 | Dichloromethane | 75 |
| 8.9 | Biphenyl | 120 |
Table 3: ¹H NMR Structural Confirmation (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.65 | d | 2H | Ar-H |
| 7.59 | d | 2H | Ar-H |
| 7.44 | t | 2H | Ar-H |
| 7.34 | t | 1H | Ar-H |
| 5.25 | t | 1H | -OH |
| 4.53 | d | 2H | -CH₂O- |
Comparison with Alternatives
While this compound is a specific synthetic intermediate, its purity assessment methods are applicable to a wide range of related compounds. Structurally similar alternatives, such as other biphenyl derivatives or benzyl alcohols, would employ nearly identical analytical strategies. For instance, compounds like 4,4'-biphenyldimethanol or (1,1'-biphenyl)-2-methanol would be analyzed using similar HPLC, GC-MS, and NMR conditions, with adjustments made to account for differences in polarity, volatility, and spectral properties. In functional applications, such as its use as an alcohol initiator in polymerization, alternatives could include other monofunctional alcohols, each requiring its own validated purity assessment protocol before use.[13]
Conclusion
The rigorous assessment of synthesized this compound purity is non-negotiable for its application in research and development. A multi-pronged approach combining high-resolution chromatographic techniques with definitive spectroscopic analysis is essential. HPLC-UV provides the primary quantitative measure of purity, GC-MS is invaluable for detecting volatile residues, and NMR spectroscopy offers unambiguous structural confirmation and an orthogonal method for purity quantification.[3] By employing these complementary methods, researchers can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. env.go.jp [env.go.jp]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (1,1'-Biphenyl)-4-methanol | C13H12O | CID 19186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. This compound | 3597-91-9 [chemicalbook.com]
The Strategic Advantage of 4-Biphenylmethanol in Specialized Chemical Synthesis
For researchers and professionals in drug development and material science, the selection of starting materials is a critical decision that influences reaction efficiency, product purity, and overall cost-effectiveness. 4-Biphenylmethanol, a versatile aromatic alcohol, presents distinct advantages as a key intermediate in the synthesis of high-value molecules, particularly the non-steroidal anti-inflammatory drug (NSAID) Felbinac, as well as in the development of advanced polymers and liquid crystals.
This guide provides an objective comparison of synthetic routes utilizing this compound against alternative pathways, supported by available data and detailed experimental protocols.
This compound in the Synthesis of Felbinac: A Comparative Overview
Felbinac, or 4-biphenylacetic acid, is a potent anti-inflammatory agent. Its synthesis can be approached through various pathways, with the choice of precursor significantly impacting the overall process. While a direct precursor role for this compound in widely published industrial routes is not explicitly detailed, its structural relationship to key intermediates like 4-chloromethylbiphenyl allows for a logical comparison of synthetic strategies. An advantageous route would proceed via the oxidation of this compound to 4-biphenylcarboxaldehyde, followed by subsequent conversion to Felbinac.
Here, we compare this proposed route with established industrial methods starting from biphenyl.
Table 1: Comparison of Synthetic Pathways to Felbinac
| Parameter | Route 1: Via this compound (Proposed) | Route 2: From Biphenyl via Grignard Reaction[1][2] | Route 3: From Biphenyl Acetonitrile[1][3][4] | Route 4: Suzuki-Miyaura Cross-Coupling[1][5] |
| Starting Material | This compound | Biphenyl | Biphenyl | p-Bromophenylacetic acid, Phenylboronic acid |
| Key Intermediates | 4-Biphenylcarboxaldehyde, 4-Biphenylacetonitrile | 4-Chloromethylbiphenyl, Grignard reagent | 4-Chloromethylbiphenyl, 4-Biphenylacetonitrile | - |
| Reported Overall Yield | Data not available | 38% - 46% (crude) | High yield reported with alkaline hydrolysis (up to 96.2%)[4] | 78.3% - 89%[5] |
| Reported Purity | Data not available | >99.7% after recrystallization[1] | >99.8%[4] | High purity |
| Key Advantages | Potentially milder reaction conditions for oxidation compared to chloromethylation. | Utilizes readily available and inexpensive starting materials.[1] | Avoids issues of decarboxylation and isomerism seen with acid catalysis.[1][4] | High yield, fewer steps, and mild reaction conditions.[5] |
| Key Disadvantages | Requires an additional oxidation step. | Involves hazardous reagents (e.g., Grignard reagent) and multiple steps.[1] | Can have purification challenges and by-product formation with acid hydrolysis.[1] | Palladium catalysts and phosphine ligands can be expensive and sensitive.[5] |
Experimental Protocols for Key Felbinac Synthesis Steps
Route 2: Synthesis from Biphenyl via Grignard Reaction[1][2]
Step 1: Chloromethylation of Biphenyl
-
In a reaction vessel, combine biphenyl, formaldehyde, phosphoric acid, and acetic acid.
-
Add excess concentrated hydrochloric acid.
-
Pass hydrogen chloride gas through the mixture while maintaining the temperature at 80-90°C with vigorous stirring for 18-24 hours.
-
Cool the mixture to precipitate 4-chloromethylbiphenyl.
-
Purify the product by recrystallization from cyclohexane.
Step 2: Grignard Reaction and Carboxylation
-
Prepare a Grignard reagent by reacting the 4-chloromethylbiphenyl from Step 1 with magnesium turnings in anhydrous ether. Bromoethane can be used as an initiator.[2]
-
Introduce carbon dioxide gas into the Grignard reagent solution.
-
Hydrolyze the resulting magnesium salt with dilute acid to yield crude Felbinac.
-
Purify by recrystallization from an acetic acid solution.
Route 3: Synthesis from Biphenyl Acetonitrile (Alkaline Hydrolysis)[4]
-
Dissolve 4-biphenylacetonitrile in a mixed solvent of ethylene glycol and water (e.g., 80% aqueous glycol solution).
-
Add an alkaline substance such as potassium hydroxide.
-
Heat the mixture (e.g., to 120°C) and react for a specified time (e.g., 8 hours).
-
Cool the solution and acidify to precipitate crude Felbinac.
-
Purify the product by recrystallization.
Visualization of Synthetic Pathways
Caption: Comparative workflow of major Felbinac synthesis routes.
This compound in Polymer and Liquid Crystal Applications
Beyond pharmaceuticals, this compound serves as a valuable monomer in the synthesis of advanced materials.
Polymer Synthesis
This compound can act as a monofunctional initiator in the ring-opening polymerization of cyclic esters like trimethylene carbonate and ε-caprolactone.[6] This allows for the synthesis of polyesters with a biphenyl end-group, which can enhance the thermal and mechanical properties of the resulting polymer.
A notable application is in the synthesis of fluorescent polyacrylates. The monomer (1,1ʹ-biphenyl)-4-ylmethyl acrylate (1,1ʹ-BP4MA) can be synthesized from this compound and acryloyl chloride.[7] The resulting polymer, poly(1,1ʹ-BP4MA), exhibits fluorescence in the UV-green region, making it a candidate for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs).[7]
Table 2: Performance of Poly(1,1ʹ-BP4MA) Derived from this compound
| Property | Value | Significance | Reference |
| Monomer | (1,1ʹ-biphenyl)-4-ylmethyl acrylate | Synthesized from this compound | [7] |
| Polymer | Poly(1,1ʹ-BP4MA) | High molecular weight and solubility | [7] |
| Optical Property | Fluorescent (UV-green emission) | Potential for optoelectronic applications | [7] |
| Quantum Yield | 0.12 | Similar to tryptophan, indicating good efficiency | [7] |
Experimental Protocol: Synthesis of (1,1ʹ-biphenyl)-4-ylmethyl acrylate (1,1ʹ-BP4MA)[8]
-
Dissolve this compound in freshly dried and distilled tetrahydrofuran (THF).
-
Cool the mixture in an ice bath to 5–7°C.
-
Simultaneously add acryloyl chloride and pyridine dropwise to the solution.
-
Allow the reaction to proceed to form the monomer.
Caption: Synthesis of a fluorescent polyacrylate from this compound.
Liquid Crystal Synthesis
Conclusion
This compound is a strategically important intermediate with clear advantages in specific applications. In pharmaceutical synthesis, a pathway to Felbinac involving this compound as a precursor presents a potentially safer and more controlled alternative to traditional methods that use more hazardous reagents. In material science, its use as a monomer enables the synthesis of polymers with desirable optical and thermal properties, opening avenues for new developments in optoelectronics. Further research focusing on direct comparative studies will be invaluable in fully quantifying the performance benefits of incorporating this compound into these and other high-value synthetic processes.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101143815A - The preparation method of felbinac - Google Patents [patents.google.com]
- 3. Preparation and purification methods of 4-biphenylacetic acid (2017) | Cheng Jiagang | 1 Citations [scispace.com]
- 4. CN103086875A - Synthetic method of felbinac non-steroidal anti-inflammatory agent - Google Patents [patents.google.com]
- 5. CN104086394A - Preparation method of felbinac - Google Patents [patents.google.com]
- 6. This compound | 3597-91-9 [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
Comparative Reactivity Analysis: 4-Biphenylmethanol vs. Benzyl Alcohol
For Immediate Publication
A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development
This guide provides a detailed comparison of the reactivity of 4-biphenylmethanol and benzyl alcohol, two key intermediates in the synthesis of pharmaceuticals and other fine chemicals. Understanding the nuanced differences in their chemical behavior is crucial for optimizing reaction conditions and achieving desired product yields. This document outlines their reactivity in common organic transformations, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound and benzyl alcohol are both primary benzylic alcohols, yet the presence of a phenyl substituent at the para position in this compound subtly alters its electronic properties and, consequently, its reactivity. The para-phenyl group is weakly electron-withdrawing, which influences the stability of reaction intermediates and transition states. This guide explores these electronic effects and their impact on key reactions such as oxidation, esterification, and etherification. While direct comparative kinetic studies are limited, a combination of theoretical principles and available experimental data provides a clear picture of their relative reactivity. In general, benzyl alcohol is expected to be slightly more reactive in reactions that are favored by electron-donating groups, while this compound may show comparable or slightly reduced reactivity.
Chemical Structures
| Compound | Structure |
| Benzyl Alcohol | |
| This compound |
Comparative Reactivity Data
The following table summarizes the expected and observed reactivity of this compound and benzyl alcohol in key organic reactions. The predictions are based on the electronic effect of the para-phenyl substituent, which has a Hammett constant (σp) of +0.01, indicating it is a very weak electron-withdrawing group.
| Reaction | Reagents/Catalyst | Benzyl Alcohol Reactivity | This compound Reactivity | Rationale for Reactivity Difference |
| Oxidation | PCC, DMP, MnO₂ | High | High (expected to be slightly slower) | Oxidation involves the removal of electron density from the benzylic carbon. The weakly electron-withdrawing phenyl group in this compound may slightly destabilize the transition state, leading to a marginally slower reaction rate compared to benzyl alcohol. |
| Esterification | Acetic Anhydride, Acid Catalyst | High | High (expected to be very similar) | The reaction is primarily dependent on the nucleophilicity of the hydroxyl group. The electronic effect of the distant para-phenyl group is minimal on the oxygen atom's nucleophilicity. |
| Etherification | Williamson Ether Synthesis (e.g., NaH, Alkyl Halide) | High | High (expected to be very similar) | Similar to esterification, the formation of the alkoxide is the key step. The electronic influence of the para-phenyl group on the acidity of the hydroxyl proton is negligible. |
Experimental Protocols
Oxidation of Benzyl Alcohol to Benzaldehyde
Materials:
-
Benzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield benzaldehyde.
Esterification of this compound with Acetic Anhydride
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Diethyl ether
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine.
-
Add acetic anhydride (1.2 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the mixture into diethyl ether and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Williamson Ether Synthesis of Benzyl Ethyl Ether
Materials:
-
Benzyl alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl iodide
-
Saturated NH₄Cl solution
-
Diethyl ether
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of benzyl alcohol (1.0 eq) in THF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.5 eq) and stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by distillation or column chromatography to afford benzyl ethyl ether.
Reactivity Discussion and Logical Relationships
The reactivity of benzylic alcohols is significantly influenced by the electronic nature of the substituents on the aromatic ring. In reactions where a positive charge develops at the benzylic carbon in the transition state (e.g., SN1-type reactions or oxidation), electron-donating groups accelerate the reaction by stabilizing the carbocation-like transition state. Conversely, electron-withdrawing groups retard such reactions.
In the case of this compound, the para-phenyl group acts as a very weak electron-withdrawing group through an inductive effect. However, it can also participate in resonance, which can be either electron-donating or electron-withdrawing depending on the nature of the reaction. For most reactions of the benzylic alcohol, the inductive effect is expected to be the dominant factor.
The following diagram illustrates the logical relationship between the substituent's electronic effect and the reactivity of the benzylic alcohol.
Caption: Electronic effects of para-substituents on benzylic alcohol reactivity.
Conclusion
A Comparative Guide to 4-Biphenylmethanol and Its Alternatives for Researchers
For drug development professionals, researchers, and scientists, the selection of appropriate chemical intermediates is a critical step in the synthesis of novel compounds. This guide provides a detailed comparison of 4-biphenylmethanol with its structural isomers, 2-biphenylmethanol and 3-biphenylmethanol, and a related compound, benzhydrol. The information presented herein is supported by experimental data to facilitate an informed decision-making process.
Physicochemical Properties: A Comparative Analysis
The selection of a chemical compound for synthesis is often guided by its physical and chemical properties. The following table summarizes the key physicochemical data for this compound and its selected alternatives.
| Property | This compound | 2-Biphenylmethanol | 3-Biphenylmethanol | Benzhydrol (Diphenylmethanol) |
| Molecular Formula | C₁₃H₁₂O[1] | C₁₃H₁₂O[2] | C₁₃H₁₂O | C₁₃H₁₂O[3] |
| Molecular Weight | 184.23 g/mol [1][4] | 184.24 g/mol [2] | 184.23 g/mol | 184.24 g/mol [3] |
| Melting Point | 96-100 °C[1][3][5][6][7][8][9] | 46-48 °C[2] | Not available | 65-67 °C[3][5] |
| Boiling Point | 184 °C at 11 mmHg[1][5][6][7][8] | 96 °C at 0.04 mmHg[2] | Not available | 297-298 °C[3][5] |
| Appearance | White to off-white crystalline solid[10][11] | White powder solid[2] | Not available | White or colorless crystals[5] |
| Solubility | Soluble in acetone, ethanol, and benzene; sparingly soluble in water.[9][10][11] | No information available[2] | Not available | Soluble in alcohol, miscible with oils, and slightly soluble in water.[3][5][11] |
Experimental Protocols
Accurate and reproducible experimental data are paramount in chemical research. This section details the methodologies for key analytical techniques used to characterize this compound and its alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
-
¹H-NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H-NMR spectrum on a 400 MHz or 500 MHz spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected proton chemical shifts (typically 0-12 ppm).
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals to determine the relative number of protons.
-
-
¹³C-NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H-NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.
-
Data Acquisition: Acquire the proton-decoupled ¹³C-NMR spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to ¹H-NMR. The chemical shifts of the carbon signals provide information about the carbon skeleton.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent like methylene chloride or acetone.[10]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[10]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[10]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Sample Preparation:
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[13]
-
Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) of ions against their relative abundance.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain insights into the structure of the molecule.
-
Synthesis and Characterization Workflow
The synthesis of this compound and its subsequent characterization is a multi-step process. The following diagram illustrates a typical workflow from synthesis to final product analysis.
Synthesis of this compound via Grignard Reaction
A common method for the synthesis of this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 4-phenylbenzaldehyde.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. fishersci.com [fishersci.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. [1,1'-Biphenyl]-3-methanol, 2-methyl- | C14H14O | CID 596875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzhydrol | 91-01-0 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. vasudhachem.com [vasudhachem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chembk.com [chembk.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. fiveable.me [fiveable.me]
literature review comparing different synthetic routes to 4-biphenylmethanol
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates like 4-biphenylmethanol is crucial. This aromatic alcohol serves as a vital building block in the preparation of pharmaceuticals and advanced materials. This guide provides a comprehensive comparison of the primary synthetic pathways to this compound, offering an objective analysis of their performance based on available experimental data.
This review delves into four principal synthetic strategies for the preparation of this compound: synthesis from biphenyl and paraformaldehyde, the Suzuki-Miyaura coupling, the reduction of 4-biphenylcarboxylic acid and its derivatives, and the Grignard reaction. Each method is evaluated based on reaction conditions, yield, purity, and the nature of starting materials.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Starting Materials | Reagents & Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| From Biphenyl & Paraformaldehyde | Biphenyl, Paraformaldehyde | Phosphoric acid, HCl, Cuprous chloride | 100-120°C, 36h then reflux, 24h | 28-52 | 98 | [1] |
| Suzuki-Miyaura Coupling | 4-Halobenzyl alcohol, Phenylboronic acid | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., JohnPhos), Base (e.g., Cs₂CO₃) | 40°C, 2.5h | ~90 (estimated) | High | [2] |
| Reduction of 4-Biphenylcarboxylic Acid Ester | Methyl 4-biphenylcarboxylate | Sodium borohydride (NaBH₄), Methanol | Reflux | High | High | [1] |
| Grignard Reaction | 4-Bromobiphenyl, Formaldehyde | Magnesium (Mg), Dry ether | Reflux | ~85 (estimated) | High |
Detailed Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed.
Synthesis from Biphenyl and Paraformaldehyde
This method offers a cost-effective route utilizing readily available starting materials.[1]
Procedure:
-
In a 3L autoclave, combine biphenyl (350g, 2.27mol), cuprous chloride (1.0g, 0.01mol), paraformaldehyde (90g, 1.0mol), 85% phosphoric acid (270g), and concentrated hydrochloric acid (1050g).
-
Seal the system and heat to 120°C with stirring for 36 hours.
-
Cool the reaction mixture to 30°C and separate the lower aqueous layer.
-
Add water (1400g) to the organic layer and reflux at 100°C for 24 hours.
-
Cool the mixture to room temperature and filter to obtain the crude product.
-
Recrystallize the crude product from toluene to yield white solid this compound.
Yield: 52% Purity: 98% (by HPLC)
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation, offering high yields under mild conditions.
General Procedure:
-
In a round-bottom flask, combine the 4-halobenzyl alcohol (1 eq.), phenylboronic acid (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq.), a phosphine ligand like JohnPhos (0.2 eq.), and a base such as cesium carbonate (3.0 eq.).
-
Add THF and water as solvents.
-
Heat the reaction mixture to 40°C under an inert atmosphere for approximately 2.5 hours.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers, dry over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Note: The provided protocol is a general example for a Suzuki coupling and may require optimization for the specific synthesis of this compound.[2] A patent also describes the synthesis of this compound via the Suzuki coupling of 4-chlorobenzyl alcohol and phenylboronic acid using a palladium catalyst and potassium carbonate as the base in a toluene solution.[1]
Reduction of 4-Biphenylcarboxylic Acid or its Esters
This route involves the reduction of a carboxylic acid or its ester derivative to the corresponding alcohol.
Two-Step Procedure from 4-Biphenylcarboxylic Acid: [1]
-
Esterification: React 4-biphenylcarboxylic acid with methanol or ethanol in the presence of a catalytic amount of sulfuric acid under reflux to form the corresponding methyl or ethyl ester.
-
Reduction: Reduce the resulting ester using sodium borohydride in methanol under reflux or via catalytic hydrogenation with a palladium-carbon catalyst under high pressure.
Grignard Reaction
The Grignard reaction is a classic method for forming carbon-carbon bonds. In this case, a Grignard reagent prepared from an aryl halide reacts with formaldehyde.
General Procedure:
-
Grignard Reagent Formation: Prepare the Grignard reagent by reacting 4-bromobiphenyl with magnesium turnings in anhydrous ether under an inert atmosphere.
-
Reaction with Formaldehyde: Add gaseous formaldehyde (generated from the depolymerization of dry paraformaldehyde) to the Grignard reagent solution at a low temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Note: The direct use of formaldehyde gas can be challenging. An alternative is to use a formaldehyde equivalent. This route is estimated to have a high yield, though side reactions can occur if conditions are not strictly anhydrous.
Synthetic Route Selection Workflow
The choice of a synthetic route often depends on various factors such as the availability and cost of starting materials, scalability, and desired purity. The following diagram illustrates a logical workflow for selecting the most appropriate synthetic method for this compound.
Caption: Workflow for selecting a synthetic route to this compound.
Conclusion
The synthesis of this compound can be achieved through several effective routes, each with its own set of advantages and disadvantages. The choice of the optimal method will be dictated by the specific requirements of the researcher or organization, including factors like cost, desired yield, available starting materials, and scalability. The synthesis from biphenyl and paraformaldehyde stands out for its low cost and suitability for industrial production.[1] The Suzuki-Miyaura coupling offers the potential for high yields under mild conditions, while the Grignard reaction provides a classic and generally reliable approach. The reduction of 4-biphenylcarboxylic acid or its esters is another viable option, particularly if the acid is a readily available starting material. By carefully considering the factors outlined in this guide, researchers can select the most appropriate synthetic strategy to efficiently produce this compound for their specific needs.
References
Performance Evaluation of 4-Biphenylmethanol in Material Science Applications: A Comparative Guide
In the landscape of material science, the quest for novel building blocks to create materials with enhanced properties is perpetual. 4-Biphenylmethanol, a biphenyl derivative, has emerged as a versatile precursor for the synthesis of functional polymers with promising applications in optics and polymer chemistry. This guide provides a comparative evaluation of this compound's performance in two key areas: as a monomer for fluorescent polymers and as an initiator for ring-opening polymerization (ROP). Its performance is benchmarked against established alternatives, namely poly(methyl methacrylate) (PMMA) for optical properties and benzyl alcohol for polymerization initiation.
This compound as a Monomer for High-Performance Fluorescent Polymers
The incorporation of aromatic moieties like biphenyl into polymer structures can significantly enhance their optical and thermal properties. Poly(4-biphenylmethyl acrylate) (p(4-BPMA)), synthesized from a this compound-derived monomer, exhibits unique fluorescent characteristics, making it a candidate for applications in optoelectronic devices and coatings.
Comparative Optical Properties
The introduction of the biphenyl group in p(4-BPMA) leads to distinct photophysical behavior compared to the widely used acrylic polymer, PMMA. While pristine PMMA is generally considered non-emissive, it can exhibit fluorescence due to impurities or additives. For this comparison, we consider the intrinsic properties of p(4-BPMA) against typical, albeit weak, fluorescence observed in PMMA.
| Property | Poly(4-biphenylmethyl acrylate) (p(4-BPMA)) | Poly(methyl methacrylate) (PMMA) |
| Maximum Emission Wavelength (λem) | 382 nm (in solid state) | ~397-432 nm (thin film, excitation dependent)[1] |
| Maximum Absorption Wavelength (λabs) | 258, 303, 362 nm (in solid state) | ~306 nm (thin film)[1] |
| Fluorescence Quantum Yield (ΦF) | 0.12 | Generally low, can be enhanced by doping[2] |
| Optical Band Gap (Eg) | 4.11 - 4.34 eV | ~2.87 eV (thin film)[1] |
| Appearance | Yellowish solid | Transparent thermoplastic[3] |
Experimental Protocol: Synthesis of 4-Biphenylmethyl Acrylate Monomer and Polymer
Monomer Synthesis: 4-Biphenylmethyl Acrylate
This protocol describes the synthesis of the acrylate monomer from this compound.
-
Materials: this compound, acryloyl chloride, pyridine, tetrahydrofuran (THF).
-
Procedure:
-
Dissolve this compound in freshly dried and distilled THF.
-
Cool the mixture to 5-7°C in an ice bath.
-
Simultaneously add acryloyl chloride and pyridine dropwise to the cooled mixture.
-
Stir the reaction mixture for 5 hours at room temperature, protected from light.
-
Filter the resulting heterogeneous mixture to remove the precipitate.
-
The filtrate containing the 4-biphenylmethyl acrylate monomer is then purified.
-
Polymerization: Solution Polymerization of 4-Biphenylmethyl Acrylate
This protocol details the free-radical polymerization of the synthesized monomer.
-
Materials: 4-Biphenylmethyl acrylate monomer, 2,2'-azobis(2-methylpropionitrile) (AIBN), ethanol/dimethylformamide (DMF) solvent mixture.
-
Procedure:
-
Dissolve the monomer and AIBN (2% wt.) in an 80:20 mixture of ethanol and DMF in a glass test tube.
-
Bubble argon through the homogeneous mixture for 20 minutes to remove oxygen.
-
Carry out the polymerization at 70°C for 15 minutes in an oil bath.
-
Precipitate the resulting polymer in acetone.
-
Filter and dry the polymer at 60°C under vacuum for 12 hours to obtain a yellow powder.
-
References
Safety Operating Guide
Proper Disposal of 4-Biphenylmethanol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed procedures for the proper disposal of 4-Biphenylmethanol, tailored for researchers, scientists, and drug development professionals.
While this compound is not classified as hazardous by the 2012 OSHA Hazard Communication Standard, it is crucial to handle its disposal with care to mitigate any potential risks.[1] Thermal decomposition of this compound can lead to the release of irritating gases and vapors.[1][2]
Disposal Procedures
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect pure or substantially pure this compound in a designated, well-sealed, and clearly labeled container.
-
Solutions: If this compound is in a solvent, it should be collected in a compatible, sealed, and labeled solvent waste container. Segregate halogenated and non-halogenated solvent waste streams as per your institution's guidelines.
-
Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be double-bagged in durable, labeled plastic bags and disposed of as solid hazardous waste.
Step 2: Packaging and Labeling
-
Ensure all waste containers are in good condition and have secure, tight-fitting caps.
-
Clearly label each container with "Hazardous Waste," the full chemical name "this compound," its concentration, and the approximate quantity.
-
Include the accumulation start date on the label.
Step 3: Storage
-
Store waste containers in a designated, well-ventilated, and cool, dry area away from incompatible materials and sources of ignition.[2]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor to schedule a pickup.
-
Follow their specific instructions for packaging and transportation preparation. An alternative disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] However, this should only be performed by qualified professionals in a licensed facility.
Quantitative Data
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C13H12O |
| Molecular Weight | 184.23 g/mol |
| Melting Point/Range | 101 - 105 °C / 213.8 - 221 °F |
| Boiling Point/Range | No information available |
| Flash Point | No information available |
Experimental Protocols
Accidental Release Measures:
In the event of a spill, ensure adequate ventilation and use personal protective equipment.[2] Sweep up the solid material and shovel it into a suitable, labeled container for disposal.[1][2] Avoid generating dust.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for 4-Biphenylmethanol
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 4-Biphenylmethanol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.
I. Hazard Identification and Physical Properties
While some safety data sheets (SDS) do not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), others indicate potential hazards.[1][2] It is prudent to handle this compound with care, assuming it may cause skin, eye, and respiratory irritation.[3] One source suggests it may be harmful if swallowed and is suspected of damaging fertility or the unborn child.[3]
Quantitative Data Summary
| Property | Value | References |
| Physical State | Powder / Solid | [1][4] |
| Appearance | Beige / White to Almost White Crystalline Powder | [1][5][6] |
| Molecular Formula | C13H12O | [5][7] |
| Molecular Weight | 184.23 g/mol | [5] |
| Melting Point | 96 - 105 °C / 204.8 - 221 °F | [1][4] |
| Solubility | Insoluble in water. Soluble in ethanol, benzene, and acetone. | [5][6] |
| Storage Temperature | Room Temperature, in a dry, cool, and well-ventilated place. | [4][5][6] |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure. The following equipment should be worn when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[8] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[9][10] | Prevents skin contact. Gloves should be inspected before use and removed carefully to avoid contamination.[11] |
| Body Protection | A laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when dust is generated or if working outside of a ventilated enclosure.[2][12] | Minimizes inhalation of airborne particles. |
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow will ensure minimal exposure and prevent contamination.
1. Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound before beginning work.[9]
-
Ensure a designated work area, preferably within a chemical fume hood or a well-ventilated space, is clean and prepared.[7][11]
-
Cover the work surface with absorbent bench paper.[7]
-
Assemble all necessary equipment, including weighing paper, spatulas, and labeled containers.
-
Don the required PPE as specified in the table above.
2. Weighing and Transfer:
-
To minimize dust, avoid pouring the powder directly from the bottle.[7]
-
Use a spatula to transfer small amounts of the powder onto weighing paper or into a container.[7]
-
Keep the container of this compound closed whenever possible.[7]
-
If working outside a fume hood, handle the powder carefully to prevent it from becoming airborne.
3. In Case of a Spill:
-
Notify colleagues in the immediate area.[9]
-
For minor spills, carefully sweep up the solid material and place it into a labeled container for hazardous waste.[4]
-
Avoid creating dust during cleanup.
-
Decontaminate the spill area according to your institution's procedures.[9]
4. Post-Handling:
-
Securely close all containers of this compound.
-
Clean all equipment and the work area.
-
Carefully remove PPE to avoid contaminating yourself.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][11]
IV. First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol | References |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][4][7] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing. If irritation persists, seek medical attention. | [1][4][7] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][4][7] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Call a physician immediately. | [1][4][7] |
V. Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, contaminated gloves, and weighing paper, must be treated as chemical waste.[4]
-
Do not mix this waste with other waste streams unless permitted by your institution's guidelines.
2. Containerization and Labeling:
-
Collect solid waste in a clearly labeled, sealed, and chemically compatible container.[1]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[5]
3. Storage and Disposal:
-
Store the waste container in a designated hazardous waste accumulation area.[1]
-
Arrange for pickup and disposal by a licensed chemical waste management contractor through your EHS department.[4]
-
A common disposal method for solid organic compounds is high-temperature incineration. One SDS suggests dissolving the material in a combustible solvent and burning it in a chemical incinerator.
VI. Workflow Visualization
The following diagram illustrates the procedural workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound from preparation to disposal.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. sams-solutions.com [sams-solutions.com]
- 3. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. uah.edu [uah.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. crystalgen.com [crystalgen.com]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. gz-supplies.com [gz-supplies.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. nscc.edu [nscc.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
